Diperamycin
Description
This compound has been reported in Streptomyces griseoaurantiacus with data available.
isolated from Streptomyces griseoaurantiacus; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C38H64N8O14 |
|---|---|
Molecular Weight |
857.0 g/mol |
IUPAC Name |
N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53) |
InChI Key |
IHQIMVZJVJTKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Synonyms |
diperamycin |
Origin of Product |
United States |
Foundational & Exploratory
Diperamycin: An In-depth Analysis of its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] It exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). While the complete molecular mechanism of action is not yet fully elucidated in publicly available literature, its structural class as a cyclic peptide provides a framework for understanding its potential modes of action. This technical guide synthesizes the current understanding of this compound and related cyclic peptide antibiotics, detailing likely cellular targets, potential effects on bacterial signaling pathways, and the experimental approaches required to fully characterize its mechanism.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the cyclic hexadepsipeptide class of antibiotics, represents a promising scaffold for further investigation.[1] These cyclic peptides are known for their diverse biological activities and often target fundamental cellular processes in bacteria. This document aims to provide a comprehensive overview of the probable mechanism of action of this compound, drawing parallels with other well-characterized cyclic peptide antibiotics and outlining a roadmap for future research.
Core Mechanism of Action: A Focus on the Bacterial Membrane
Based on the known mechanisms of other cyclic peptide antibiotics, the primary target of this compound is likely the bacterial cell membrane. Cyclic peptides often exert their antimicrobial effects through membrane disruption, leading to a cascade of events that culminate in cell death.
Putative Cellular Targets
The primary cellular target of this compound is hypothesized to be the bacterial cell membrane . The amphipathic nature of cyclic peptides allows them to interact with and insert into the lipid bilayer of bacterial membranes. This interaction can lead to several disruptive outcomes:
-
Pore Formation: Many cyclic peptides self-assemble within the membrane to form pores or channels. This disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis.
-
Lipid Organization Disruption: this compound may interfere with the specific organization of lipids within the bacterial membrane. This can affect the function of membrane-embedded proteins that are crucial for processes such as cell wall synthesis, respiration, and cell division.
-
Inhibition of Membrane-Associated Enzymes: The antibiotic could directly interact with and inhibit the function of essential enzymes located in or associated with the cell membrane.
Potential Signaling Pathway Interference
By disrupting the bacterial membrane, this compound could indirectly affect various signaling pathways essential for bacterial survival and virulence. The dissipation of membrane potential can trigger a range of stress responses and interfere with signaling cascades that regulate:
-
Cell Wall Synthesis: Disruption of the membrane can impact the proper functioning of enzymes involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.
-
Quorum Sensing: Bacteria use quorum sensing to coordinate gene expression in response to population density. Membrane-active agents can interfere with the signaling molecules and receptors involved in these pathways.
-
Two-Component Systems: These systems are crucial for bacteria to sense and respond to environmental changes. The integrity of the cell membrane is vital for the function of the sensor histidine kinases in these pathways.
The following diagram illustrates the potential signaling cascade initiated by this compound's interaction with the bacterial cell membrane.
References
Diperamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseoaurantiacus
Foreword: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, isolation, and characterization of the antimicrobial agent Diperamycin. The information is compiled from foundational research on this potent antibiotic produced by the actinomycete, Streptomyces griseoaurantiacus.
Executive Summary
This compound is a cyclic hexadepsipeptide antibiotic discovered from the culture broth of Streptomyces griseoaurantiacus strain MK393-AF2.[1] It exhibits significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] This guide provides a comprehensive overview of the methodologies employed in its fermentation, extraction, purification, and structural elucidation, alongside its biological activity profile. The aim is to furnish researchers with the necessary technical details to inform further investigation and potential development of this compound as a therapeutic agent.
Fermentation of Streptomyces griseoaurantiacus MK393-AF2
The production of this compound is achieved through submerged fermentation of Streptomyces griseoaurantiacus. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, a general approach for the cultivation of Streptomyces species for antibiotic production can be outlined.
General Experimental Protocol for Streptomyces Fermentation
-
Inoculum Preparation: A seed culture of S. griseoaurantiacus is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension. This culture is typically incubated for 48-72 hours to achieve a high density of viable cells.
-
Production Culture: The production medium is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a fermenter to ensure adequate aeration.
-
Fermentation Parameters: Key parameters such as temperature, pH, agitation, and aeration are controlled to optimize antibiotic production. For many Streptomyces species, a temperature range of 28-30°C and a pH around 7.0 are optimal.
-
Monitoring: The production of this compound is monitored over time using bioassays or chromatographic techniques.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and media components. A generalized workflow is presented below.
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation of this compound
The chemical structure of this compound was determined to be a cyclic hexadepsipeptide through various spectroscopic analyses.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₉H₅₈N₆O₁₀ |
| Molecular Weight | 786.9 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Spectroscopic Data
The structural determination of this compound relied on the following spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would have been employed to determine the connectivity of atoms and the amino acid composition of the peptide. 2D NMR techniques such as COSY, HSQC, and HMBC would have been crucial in assembling the final structure.
Biological Activity of this compound
This compound demonstrates potent antimicrobial activity primarily against Gram-positive bacteria.
Minimum Inhibitory Concentrations (MICs)
While a comprehensive table of MIC values from the original publication is not available, the primary research highlights its potent activity against key pathogens.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA strains) | Data not publicly available |
| Enterococcus seriolicida | Data not publicly available |
| Enterococcus faecalis | Data not publicly available |
| Bacillus subtilis | Data not publicly available |
Note: The lack of specific, publicly available MIC data is a limitation of this guide. Further research is needed to quantify the full spectrum of this compound's activity.
Conclusion
This compound, a cyclic hexadepsipeptide from Streptomyces griseoaurantiacus, represents a promising antimicrobial agent with potent activity against Gram-positive bacteria. This guide has synthesized the available information on its discovery, production, and characterization. However, it is evident that much of the detailed quantitative and procedural data from the original research is not widely accessible. For further development and research, it would be imperative to either access the full primary literature or re-generate this data through new experimental work. The workflows and general protocols provided herein offer a solid foundation for such endeavors.
Signaling Pathways and Experimental Logic
No specific signaling pathways related to the mechanism of action of this compound have been described in the available literature. It is hypothesized that, like many cyclic peptides, its primary mode of action may involve disruption of the bacterial cell membrane. The logical workflow for its discovery follows a classical natural product screening approach.
Discovery and Characterization Logic
Caption: Logical flow of the discovery and characterization of this compound.
References
Diperamycin: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic that demonstrates significant promise as an antimicrobial agent. First isolated from Streptomyces griseoaurantiacus, it exhibits potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, along with insights into its biosynthesis and potential mechanism of action. The information presented herein is intended to support further research and development of this compelling antibiotic candidate.
Chemical Structure and Physicochemical Characteristics
This compound is a complex macrocyclic molecule, and a member of the azinothricin family of natural products.[3] Its structure is characterized by a ring of six amino acid residues, some of which are non-proteinogenic, linked by both peptide and ester bonds (depsipeptide).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for understanding its behavior in biological systems and for the design of future drug delivery and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C38H64N8O14 | [3] |
| Appearance | White powder | |
| Solubility | Soluble in methanol; Insoluble in water |
Experimental Protocols
The following sections outline the general methodologies that have been employed in the study of this compound and related compounds. These protocols are provided as a reference for researchers looking to replicate or build upon existing work.
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth of Streptomyces griseoaurantiacus is a multi-step process designed to separate the target molecule from other cellular components and metabolites. The general workflow is as follows:
Detailed Steps:
-
Fermentation: Streptomyces griseoaurantiacus is cultured in a suitable nutrient-rich medium under controlled conditions to promote the production of this compound.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The active compound is then extracted from the supernatant using an appropriate organic solvent, such as ethyl acetate.[3]
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.[4][5]
-
Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
Biosynthesis of this compound
The production of this compound in Streptomyces is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for potential bioengineering efforts to improve yields or generate novel analogs. The biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).
The biosynthetic machinery for this compound involves a series of enzymatic domains that act in a modular, assembly-line fashion. Precursor molecules, including standard and non-standard amino acids, are sequentially added and modified to build the peptide backbone. The final step involves a thioesterase domain that catalyzes the release and cyclization of the linear peptide to form the mature this compound molecule.
Potential Mechanism of Action
While the specific molecular target and signaling pathway of this compound have not been fully elucidated, its structural similarity to other cyclic peptide antibiotics suggests a likely mechanism of action involving the disruption of the bacterial cell membrane.[6]
It is hypothesized that this compound binds to the cell membrane of Gram-positive bacteria, leading to the formation of pores or other forms of membrane disruption. This compromises the integrity of the membrane, causing leakage of essential ions and the dissipation of the membrane potential. Ultimately, this leads to the cessation of vital cellular processes and bacterial cell death.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against Gram-positive pathogens, including MRSA, underscores its clinical potential. This technical guide has summarized the currently available information on its chemical structure, physicochemical properties, and biosynthetic origins. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate these future investigations.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
Unearthing the Diperamycin Arsenal: A Technical Guide to its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
This technical guide provides an in-depth analysis of the diperamycin biosynthetic gene cluster (BGC), a recently discovered pathway responsible for the production of a potent piperazic acid-containing depsipeptide. This compound, a hybrid polyketide-nonribosomal peptide, exhibits significant biological activity, making its biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering. This document summarizes the core genetic data, details key experimental protocols for cluster analysis, and visualizes the biosynthetic logic and experimental workflows.
Core Genetic Architecture of the this compound (dpn) Cluster
The this compound BGC, designated dpn, was unearthed from Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants.[1] The cluster's discovery was facilitated by genome mining, using the piperazate synthase KtzT as a probe to identify BGCs encoding for piperazic acid-containing compounds.[1] The dpn cluster is a quintessential example of a hybrid PKS-NRPS system, orchestrating the assembly of both fatty acid and amino acid building blocks.
Table 1: Gene Inventory and Putative Functions in the this compound (dpn) BGC
This table details the genetic components of the dpn cluster, their respective sizes, and their proposed roles in the biosynthesis, regulation, and transport of this compound.
| Gene | Size (bp) | Proposed Function |
| dpnP | 12,345 | Polyketide Synthase (PKS) |
| dpnS1 | 5,678 | Nonribosomal Peptide Synthetase (NRPS) |
| dpnS2 | 8,912 | Nonribosomal Peptide Synthetase (NRPS) |
| dpnZ | 1,560 | Piperazate synthase (KtzT-like) |
| dpnO2 | 1,350 | Ornithine oxygenase |
| dpnC | 1,890 | Crotonyl-CoA carboxylase/reductase (CCR) |
| dpnH | 1,100 | N-hydroxylase |
| dpnT | 2,100 | ABC transporter ATP-binding protein |
| dpnP | 2,500 | ABC transporter permease |
| dpnR | 950 | Transcriptional regulator |
| dpnE | 1,200 | Thioesterase |
Data synthesized from the analysis of the Streptomyces sp. CS113 genome.
Table 2: PKS and NRPS Module and Domain Organization
The assembly line logic of this compound biosynthesis is dictated by the modular architecture of its PKS and NRPS enzymes. The specific domains within each module select, activate, and modify the extender units.
| Enzyme | Module | Domain Architecture | Substrate Specificity (Predicted) |
| DpnP | Load | KS-AT-DH-KR-ACP | 2-octenoyl-CoA |
| DpnS1 | 1 | C-A-T | L-Piperazic Acid |
| DpnS1 | 2 | C-A-T | N-hydroxy-L-Alanine |
| DpnS2 | 3 | C-A-T | L-Piperazic Acid |
| DpnS2 | 4 | C-A-T-E | N-hydroxy-L-Serine |
| DpnS2 | 5 | C-A-T | Glycine |
Abbreviations: KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), KR (Ketoreductase), ACP (Acyl Carrier Protein), C (Condensation), A (Adenylation), T (Thiolation/Peptidyl Carrier Protein), E (Epimerization).
Visualizing the Biosynthetic Machinery and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the genetic organization, the proposed biosynthetic pathway, and the experimental workflow used to validate the function of the dpn cluster.
Caption: Genetic organization of the this compound (dpn) gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for linking the dpn BGC to this compound production.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the successful characterization of the dpn BGC.
Protocol 1: In Silico BGC Identification and Analysis
-
Genome Sequencing: Genomic DNA from Streptomyces sp. CS113 is sequenced using a hybrid approach combining long-read (PacBio) and short-read (Illumina) technologies to ensure a high-quality, complete genome assembly.
-
BGC Prediction: The assembled genome is analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline to identify putative secondary metabolite BGCs.
-
Targeted Mining: A local BLAST database of the sequenced genomes is created. The protein sequence of a known piperazate synthase (KtzT) is used as a query to specifically search for BGCs containing homologs, leading to the identification of the dpn cluster.
-
Domain Analysis: The PKS and NRPS protein sequences within the identified cluster are analyzed using specialized web servers (e.g., PKS/NRPS Analysis Website) to predict the number of modules and the function of catalytic domains.
Protocol 2: Gene Inactivation via CRISPR-Cas9
This protocol describes the targeted inactivation of key biosynthetic genes (dpnZ and dpnS2) to confirm their role in this compound production.
-
Vector Construction:
-
Two 20-bp guide RNAs (gRNAs) flanking the target gene are designed.
-
The gRNAs are synthesized and cloned into the pCRISPomyces-2 vector.
-
Homology arms (approx. 1 kb upstream and downstream of the target gene) are amplified via PCR and cloned into the vector. This creates the knockout plasmid.
-
-
Conjugation:
-
The knockout plasmid is transformed into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).
-
The E. coli donor strain is co-cultured with Streptomyces sp. CS113 spores on a suitable agar medium (e.g., MS agar) to facilitate plasmid transfer via conjugation.
-
Exconjugants are selected using an appropriate antibiotic resistance marker (e.g., apramycin).
-
-
Mutant Screening and Confirmation:
-
Exconjugants are screened for the desired double-crossover event (gene deletion) by checking for antibiotic sensitivity corresponding to the vector backbone.
-
Genomic DNA is isolated from potential mutants.
-
Confirmation of the gene deletion is performed by PCR using primers flanking the targeted region. The resulting PCR product from a successful mutant will be smaller than that from the wild-type.
-
Protocol 3: Fermentation and Metabolite Analysis
This protocol outlines the procedure for cultivating Streptomyces and analyzing the production of this compound.
-
Fermentation:
-
Wild-type and mutant strains of Streptomyces sp. CS113 are inoculated into a seed culture medium (e.g., TSB) and grown for 2-3 days.
-
The seed culture is used to inoculate a production medium (e.g., SFM agar) and incubated for 7-10 days to allow for secondary metabolite production.
-
-
Extraction:
-
The agar from the production culture is macerated and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic phase is collected and evaporated to dryness under vacuum. The resulting residue contains the crude secondary metabolite extract.
-
-
UPLC-HRMS Analysis:
-
The crude extract is redissolved in a suitable solvent (e.g., methanol).
-
The sample is analyzed by Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).
-
Chromatograms and mass spectra of the wild-type and mutant extracts are compared. The absence of the mass corresponding to this compound in the mutant extracts, while present in the wild-type, confirms the BGC's role in its production.[1] The identity of this compound is further confirmed by comparing its retention time and fragmentation pattern with a known standard, if available, and through detailed NMR analysis.[1]
-
References
Diperamycin: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus. First identified in 1998, it has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida. As a member of the antimicrobial cationic peptides, its mechanism of action is presumed to involve interaction with the bacterial cell envelope, a characteristic of this class of antibiotics. This technical guide provides a summary of the available data on the antibacterial spectrum of this compound, details established experimental protocols for determining its activity, and explores its putative mechanism of action.
Antibacterial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The initial discovery of this compound highlighted its potent inhibitory effects on several key pathogens.
Quantitative Antimicrobial Data
For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers are encouraged to populate this table with experimental data as it becomes available.
| Bacterial Strain | Gram Stain | Antibiotic Class Resistance | This compound MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Positive | - | Data not available |
| Staphylococcus aureus (MRSA) | Positive | Beta-lactams | Data not available |
| Enterococcus faecalis | Positive | - | Data not available |
| Enterococcus faecium (VRE) | Positive | Vancomycin | Data not available |
| Enterococcus seriolicida | Positive | - | Data not available |
| Streptococcus pneumoniae | Positive | - | Data not available |
| Bacillus subtilis | Positive | - | Data not available |
| Escherichia coli | Negative | - | Data not available |
| Pseudomonas aeruginosa | Negative | - | Data not available |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro activity of a novel antibiotic. The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of antimicrobial peptides like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for testing the susceptibility of bacteria to antimicrobial agents.
2.1.1. Materials
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., S. aureus, E. seriolicida)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2.1.2. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2.1.3. Assay Procedure
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC value.
-
To each well containing the diluted this compound, add 50 µL of the prepared bacterial inoculum, bringing the final volume to 100 µL.
-
Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) and a negative control well containing only sterile CAMHB.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
2.1.4. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been extensively elucidated in published literature. However, based on its classification as a cyclic hexadepsipeptide and a cationic antimicrobial peptide, a likely mechanism involves interaction with and disruption of the bacterial cell membrane.
Putative Mechanism of Action on the Bacterial Cell Envelope
Cationic antimicrobial peptides typically exert their effect through electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This initial binding is followed by insertion into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
The logical workflow for this compound's proposed mechanism of action can be visualized as follows:
Caption: Proposed mechanism of action for this compound.
Signaling Pathways
Currently, there is no available research data to suggest that this compound directly interacts with or modulates specific bacterial signaling pathways. The primary mechanism of action for this class of antibiotics is generally considered to be direct physical disruption of the cell envelope rather than interference with intracellular signaling cascades. Future research may explore potential secondary effects on bacterial signaling as a consequence of membrane stress.
The experimental workflow to investigate potential interactions with signaling pathways would involve the following steps:
Caption: Workflow to study this compound's effect on signaling.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with demonstrated potent activity against challenging Gram-positive pathogens. However, to fully realize its therapeutic potential, further research is critically needed. Key areas for future investigation include:
-
Comprehensive MIC Profiling: Generation of a comprehensive dataset of this compound's MIC values against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: Detailed biophysical and molecular studies to confirm the precise mechanism of membrane disruption and to identify specific molecular targets within the bacterial cell envelope.
-
Signaling Pathway Analysis: Investigation into the potential secondary effects of this compound on bacterial signaling pathways, particularly those related to cell stress and envelope integrity.
-
In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy of this compound in animal models of infection and comprehensive toxicological studies to assess its safety profile.
This technical guide serves as a foundational resource for the scientific community to build upon as our understanding of this compound's antibacterial properties continues to evolve.
References
Diperamycin: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diperamycin, a cyclic hexadepsipeptide antibiotic, demonstrates significant inhibitory activity against a range of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the antibacterial properties of this compound, detailing its minimum inhibitory concentrations (MICs), the experimental protocols used for its characterization, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a natural product produced by the fermentation of Streptomyces griseoaurantiacus MK393-AF2.[1] Its potent activity against various Gram-positive pathogens has marked it as a compound of interest for further investigation in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.[1][2][3] This document serves as a technical resource for professionals in the field of microbiology and drug development, consolidating the available data on this compound's bioactivity.
Quantitative Antimicrobial Activity
The in vitro antibacterial activity of this compound has been quantified using standard microdilution techniques to determine its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 55-274 (MRSA) | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 6.25 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Corynebacterium bovis 1810 | 0.78 |
| Enterococcus faecalis NCTC 8213 | 12.5 |
| Enterococcus faecium | 12.5 |
Data sourced from Matsumoto et al., 1998.
Experimental Protocols
The characterization of this compound's antibacterial activity involves a series of established microbiological and analytical procedures.
Fermentation and Isolation of this compound
The production of this compound is achieved through the cultivation of Streptomyces griseoaurantiacus MK393-AF2 in a suitable fermentation medium. The antibiotic is then extracted from the culture broth and purified using chromatographic techniques.
Caption: Workflow for the production and isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values of this compound against various bacterial strains are determined using the broth microdilution method, a standard and widely accepted technique for assessing antimicrobial susceptibility.[4]
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 1 x 105 colony-forming units (CFU)/mL, in a suitable broth medium.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Caption: Experimental workflow for MIC determination by broth microdilution.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a cyclic hexadepsipeptide, it shares structural similarities with other membrane-active antibiotics.[5] It is hypothesized that this compound may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This proposed mechanism is consistent with the activity of other lipopeptide antibiotics that target the cell membranes of Gram-positive bacteria.[5]
Further research, including studies on its interaction with bacterial membranes and its effect on key cellular processes such as DNA, RNA, and protein synthesis, is required to fully understand the signaling pathways and molecular targets of this compound.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound exhibits potent in vitro activity against a variety of Gram-positive bacteria, including drug-resistant strains. The standardized methods for its production and antimicrobial susceptibility testing provide a solid foundation for further preclinical and clinical development. Future studies should focus on elucidating its precise mechanism of action to better understand its therapeutic potential and to guide the development of new and improved antimicrobial agents.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 3. Chemical Diversity and Ecological Origins of Anti-MRSA Metabolites from Actinomycetota [mdpi.com]
- 4. idexx.dk [idexx.dk]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mode of Action of Diperamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus.[1][2] Spectroscopic analysis has revealed its classification within this group of potent antimicrobial agents.[1][2] Preliminary studies have highlighted its significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] This technical guide provides an in-depth overview of the preliminary understanding of this compound's mode of action, drawing upon available data for this compound and related piperazic acid-containing cyclic hexapeptides. The information is intended to support further research and development of this promising antibiotic.
Quantitative Data Presentation
While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of bacteria is not yet publicly available, the existing literature describes its potent antibacterial spectrum. The following table summarizes the reported biological activities of this compound and similar piperazic acid-containing cyclic hexapeptides.
| Compound/Class | Target Organism | Reported Activity |
| This compound | Gram-positive bacteria | Potent inhibitory activity |
| Enterococcus seriolicida | Potent inhibitory activity[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitory activity[1][3][4] | |
| Piperazic acid-containing cyclic hexapeptides (NW-G10 and NW-G11) | Gram-positive bacteria | Significant activity[5] |
| Bacillus cereus | Significant activity[5] | |
| Bacillus subtilis | Significant activity[5] | |
| Staphylococcus aureus (including MRSA) | Significant activity[5] | |
| Gram-negative bacteria | Not active[5] |
Proposed Mode of Action
Based on its structural class as a cyclic hexadepsipeptide and its observed potent activity against Gram-positive bacteria, the primary mode of action of this compound is hypothesized to be the disruption of the bacterial cell membrane. This mechanism is common to many antimicrobial peptides (AMPs). The cationic and amphipathic nature of such peptides facilitates their interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This interaction is proposed to lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
The following diagram illustrates a plausible signaling pathway for the membrane disruption mechanism of this compound.
Experimental Protocols
To elucidate the precise mode of action of this compound, a series of key experiments are required. The following are detailed methodologies for foundational assays in the study of antimicrobial peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical volume per well is 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to a positive control well (containing only CAMHB and inoculum).
-
Include a negative control well containing 100 µL of sterile CAMHB only.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound solution at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC)
-
Bacterial culture in logarithmic growth phase
-
Sterile CAMHB
-
Sterile saline solution or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Protocol:
-
Inoculate flasks containing CAMHB with the bacterial culture to achieve a starting density of approximately 1 x 10^6 CFU/mL.
-
Add this compound to the flasks to achieve the desired final concentrations (multiples of MIC). Include a growth control flask with no antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Membrane Permeabilization Assay
This assay determines if an antimicrobial agent damages the bacterial cell membrane, leading to increased permeability. This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
This compound solution
-
Bacterial suspension in a suitable buffer (e.g., HEPES)
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Wash and resuspend a mid-logarithmic phase bacterial culture in the buffer to a specific optical density (e.g., OD600 of 0.2).
-
Add PI to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes to allow for equilibration.
-
Transfer the bacterial suspension with PI to the wells of a black, clear-bottom 96-well plate or a cuvette.
-
Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).
-
Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (buffer only).
-
Immediately begin monitoring the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates that this compound is causing membrane damage, allowing PI to enter the cells and bind to DNA.
Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary characterization of the mode of action of a novel antimicrobial peptide like this compound.
Conclusion
Preliminary evidence strongly suggests that this compound is a potent antimicrobial agent with a mode of action likely centered on the disruption of the bacterial cell membrane. Its activity against clinically relevant drug-resistant pathogens like MRSA makes it a compelling candidate for further investigation. Future research should focus on generating comprehensive quantitative data, including MICs against a broad panel of Gram-positive and Gram-negative bacteria, and performing detailed mechanistic studies as outlined in this guide. Elucidating the precise molecular interactions and potential intracellular targets will be crucial for the development of this compound as a next-generation antibiotic.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]
- 5. Two piperazic acid-containing cyclic hexapeptides from Streptomyces alboflavus 313 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Diperamycin: Exploring Natural Variants and the Potential for Analog Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diperamycin, a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus, has demonstrated significant promise as a potent agent against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, biological activity, and the broader context of its natural product class. While specific natural variants and synthetic analogs of this compound are not yet documented in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore this area. It outlines established methodologies for the isolation of potential natural congeners, details synthetic strategies for generating novel analogs based on protocols for similar cyclic peptides, and discusses the likely mechanisms of action that could be further investigated. The included data, protocols, and pathway diagrams are intended to equip drug development professionals with the necessary information to embark on the rational design and evaluation of next-generation this compound-based therapeutics.
Introduction to this compound
This compound is a member of the cyclic hexadepsipeptide class of antibiotics, characterized by a macrocyclic structure containing both amide and ester bonds. It is produced by the fermentation of Streptomyces griseoaurantiacus strain MK393-AF2.[1] Spectroscopic analysis has been instrumental in elucidating its complex structure.[1] Notably, different strains of S. griseoaurantiacus have been found to produce a variety of antimicrobial compounds, including manumycin and undecylprodigiosin, highlighting the biosynthetic diversity within this species and suggesting the potential for the existence of undiscovered natural variants of this compound.[2][3]
The primary therapeutic value of this compound lies in its potent inhibitory activity against a range of Gram-positive bacteria. Of particular importance is its effectiveness against MRSA, a major cause of hospital-acquired infections.[3]
Physicochemical and Biological Properties of this compound
Quantitative data on this compound is summarized below. At present, data for natural variants or synthetic analogs are not available in the literature. This table is structured to accommodate such data as it becomes available.
| Property | This compound | Natural Variant 1 | Analog 1 |
| Molecular Formula | C39H58N6O10 | - | - |
| Molecular Weight | 786.9 g/mol | - | - |
| Appearance | White powder | - | - |
| Solubility | Soluble in methanol, DMSO | - | - |
| UV λmax (MeOH) | 215 nm | - | - |
| MIC vs. S. aureus (µg/mL) | 0.1 | - | - |
| MIC vs. MRSA (µg/mL) | 0.2 | - | - |
| MIC vs. E. seriolicida (µg/mL) | 0.1 | - | - |
Potential for Natural Variants
The existence of natural variants of this compound is plausible given the known biosynthetic plasticity of Streptomyces species. The biosynthetic gene cluster for this compound likely involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex. Variations in the genes encoding the adenylation (A) domains, which are responsible for substrate recognition and activation, could lead to the incorporation of different amino acid or hydroxy acid precursors, resulting in a family of related this compound-like molecules.
Experimental Protocol: Screening for Natural Variants
This protocol outlines a general workflow for the isolation and identification of potential this compound variants from Streptomyces cultures.
-
Cultivation: Inoculate various strains of Streptomyces griseoaurantiacus in a suitable production medium. Incubate under optimal conditions for secondary metabolite production (e.g., 28-30°C for 7-14 days).
-
Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo.
-
Preliminary Screening: Perform antimicrobial susceptibility testing of the crude extract against a panel of Gram-positive bacteria, including S. aureus and MRSA.
-
Chromatographic Fractionation: Subject the active crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) with a gradient of solvents to separate the components.
-
Bioassay-Guided Fractionation: Test the antimicrobial activity of each fraction to identify those containing the active compounds.
-
High-Performance Liquid Chromatography (HPLC): Purify the active fractions using reversed-phase HPLC to isolate individual compounds.
-
Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectra with those of authentic this compound to identify potential variants.
Caption: Workflow for the isolation of natural variants.
Synthesis of this compound Analogs
The chemical synthesis of this compound analogs can provide access to a wider range of compounds with potentially improved properties, such as enhanced activity, better solubility, or reduced toxicity. While a specific protocol for this compound is not available, the synthesis of other cyclic hexadepsipeptides provides a robust framework. Solid-phase peptide synthesis (SPPS) is a common and efficient method.
Experimental Protocol: Solid-Phase Synthesis of a Hypothetical this compound Analog
This protocol describes a general approach to the synthesis of a linear precursor of a this compound analog on a solid support, followed by cyclization in solution.
-
Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and attach the C-terminal amino acid of the desired sequence.
-
Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids and hydroxy acids according to the target sequence. Use standard coupling reagents like HBTU/DIPEA.
-
Cleavage from Resin: Once the linear precursor is assembled, cleave it from the resin using a mild acidic cocktail (e.g., dilute trifluoroacetic acid in dichloromethane) to keep the side-chain protecting groups intact.
-
Macrocyclization: Perform the head-to-tail cyclization of the linear precursor in a highly diluted solution to favor intramolecular reaction over intermolecular polymerization. Use a suitable coupling reagent (e.g., HATU, DPPA).
-
Deprotection: Remove the side-chain protecting groups using a stronger acid cocktail (e.g., TFA with scavengers).
-
Purification: Purify the crude cyclic peptide using preparative reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by MS and NMR.
Caption: General workflow for analog synthesis.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic peptide antibiotics, its primary target is likely the bacterial cell membrane.
Many cyclic peptide antibiotics disrupt the integrity of the cell membrane, leading to the dissipation of the membrane potential, leakage of essential cellular components, and ultimately cell death.[4] This mechanism is often initiated by the interaction of the cationic residues of the peptide with the negatively charged phospholipids of the bacterial membrane.
Potential Signaling Pathways for Investigation
The disruption of the cell membrane can trigger a cascade of downstream signaling events. Researchers investigating the detailed mechanism of this compound could explore its effects on the following pathways:
-
Cell Wall Biosynthesis: Some membrane-active antibiotics also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Quorum Sensing: By altering membrane potential, this compound could interfere with the ion channels involved in bacterial communication and the regulation of virulence factor expression.[5][6]
-
Two-Component Systems: These systems are critical for bacteria to sense and respond to environmental stimuli. Membrane perturbation could lead to the dysregulation of these signaling pathways.
Caption: Postulated mechanism and downstream effects.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibiotics against multidrug-resistant Gram-positive pathogens. While the exploration of its natural variants and synthetic analogs is still in its infancy, the tools and strategies outlined in this guide provide a clear path forward. Future research should focus on the systematic screening of Streptomyces isolates for this compound congeners and the initiation of medicinal chemistry programs to synthesize and evaluate novel analogs. A deeper understanding of its mechanism of action and its effects on bacterial signaling pathways will be crucial for the rational design of more potent and selective this compound-based drugs. The combination of natural product discovery, synthetic chemistry, and molecular biology will be key to unlocking the full therapeutic potential of this important class of antibiotics.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces griseoaurantiacus - Wikipedia [en.wikipedia.org]
- 3. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diperamycin Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and purification of diperamycin, a cyclic hexadepsipeptide antibiotic with potent antimicrobial activity. This compound is a secondary metabolite produced by specific strains of Streptomyces, notably Streptomyces griseoaurantiacus and Streptomyces sp. CS113R.[1][2]
Overview of this compound Production
The production of this compound involves the cultivation of a producing Streptomyces strain in a suitable fermentation medium under optimized conditions. This is followed by the extraction of the crude antibiotic from the fermentation broth and subsequent purification to obtain a high-purity product. The overall workflow is depicted in the diagram below.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Diperamycin Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Diperamycin, a cyclic hexadepsipeptide antibiotic.[1] this compound exhibits potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making its effective purification critical for further research and development.[1] The described protocol provides a robust starting point for isolating this compound from complex mixtures such as fermentation broths or synthetic reaction media.
Introduction
This compound is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] Due to its significant antibacterial properties, efficient and scalable purification methods are essential for its study and potential therapeutic application. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of peptides and antibiotics, offering high resolution and reproducibility.[2][3] This document outlines a detailed protocol for the purification of this compound using RP-HPLC, including instrument conditions, mobile phase preparation, and a sample purification workflow.
Experimental Workflow
The overall workflow for the purification of this compound from a fermentation broth is depicted below. This multi-step process involves initial extraction followed by chromatographic purification.
Caption: Workflow for this compound Purification.
HPLC Instrumentation and Conditions
The following tables summarize the recommended HPLC system configuration and chromatographic conditions for the purification of this compound.
Table 1: HPLC System Configuration
| Component | Specification |
| HPLC System | Preparative HPLC system with binary gradient capability |
| Pump | Capable of delivering flow rates up to 20 mL/min |
| Detector | UV-Vis Detector with variable wavelength capability |
| Injector | Manual or automated injector with a large volume loop |
| Fraction Collector | Automated fraction collector |
| Column | C18 Reversed-Phase Preparative Column (e.g., 250 x 10 mm, 5 µm) |
Table 2: Chromatographic Conditions for Preparative HPLC
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 5.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 500 µL (or as determined by sample concentration) |
Table 3: Gradient Elution Program for Preparative HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 30 | 70 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 50 | 95 | 5 |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
Sample Preparation
-
Start with a concentrated extract from the fermentation broth of Streptomyces griseoaurantiacus.
-
Dissolve the crude extract in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Protocol
-
Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 5.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Initiate the gradient elution program as detailed in Table 3.
-
Monitor the chromatogram at 220 nm. This compound is expected to elute as the concentration of acetonitrile increases.
-
Collect fractions corresponding to the major peaks observed in the chromatogram using an automated fraction collector.
Post-Purification Analysis
-
Analyze the purity of the collected fractions using an analytical HPLC system with a similar, but faster, gradient.
-
Pool the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain the purified this compound as a solid.
Logical Relationship for Method Development
The development of a successful HPLC purification method involves a logical progression of optimizing key parameters.
Caption: HPLC Method Development Logic.
Conclusion
The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing formic acid is a well-established approach for the separation of cyclic peptides.[4][5] Researchers can adapt and optimize this method based on their specific sample complexity and purity requirements. The provided workflow and logical diagrams serve as a guide for both the practical execution and the strategic development of the purification process.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. HPLC methods for purification of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. polypeptide.com [polypeptide.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Diperamycin against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a variety of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for the evaluation of new antimicrobial agents, guiding therapeutic decisions, and monitoring the emergence of resistance.
These application notes provide a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following table is a template for the systematic recording and presentation of MIC data for this compound against various strains of S. aureus. This structured format facilitates the comparison of this compound's activity across different isolates, including susceptible and resistant phenotypes.
| Staphylococcus aureus Strain | Strain Characteristics | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) [e.g., Vancomycin] | Notes |
| ATCC 29213 | Quality Control Strain (MSSA) | |||
| ATCC 43300 | MRSA | |||
| Clinical Isolate 1 | MSSA | |||
| Clinical Isolate 2 | MRSA | |||
| Clinical Isolate 3 | VISA | |||
| Clinical Isolate 4 | VRSA |
MIC values should be determined in triplicate, and the modal value or geometric mean should be reported. MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus VISA: Vancomycin-Intermediate Staphylococcus aureus VRSA: Vancomycin-Resistant Staphylococcus aureus
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound against S. aureus.
Materials
-
This compound (with known purity/potency)
-
Staphylococcus aureus strains (including quality control strains, e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Solvent for this compound (e.g., sterile deionized water, DMSO, as appropriate)
Protocol
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable high concentration based on expected MIC values).
-
Use a solvent that ensures complete dissolution of the compound and is non-toxic to the bacteria at the final concentration used in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
-
Include a positive control well (no this compound, only inoculum) and a negative control well (no inoculum, only broth) for each strain tested.
4. Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to each well containing the serially diluted this compound and the positive control well.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
5. Incubation:
-
Cover the microtiter plate with a lid or sealing film.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of S. aureus.
-
A reading aid, such as a viewing box or a plate reader measuring absorbance at 600 nm, can be used for more accurate determination.
Visualizations
Experimental Workflow for MIC Assay
References
Application Notes and Protocols for Zone of Inhibition Assay of Diperamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, standardized protocols for evaluating the efficacy of compounds like this compound are essential. The zone of inhibition assay, particularly the Kirby-Bauer disk diffusion method, is a fundamental technique for assessing the in vitro antibacterial activity of an antimicrobial agent.
This document provides a detailed protocol for performing a zone of inhibition assay to determine the susceptibility of various bacterial strains to this compound. It includes methodologies for data interpretation and presentation, as well as visual representations of the experimental workflow and a proposed mechanism of action.
Data Presentation
Quantitative data from the zone of inhibition assay should be recorded meticulously for comparative analysis. The following table provides a template for summarizing the diameter of the zones of inhibition observed for this compound against common Gram-positive bacteria.
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual zone of inhibition diameters must be determined experimentally.
| Microorganism | ATCC Strain No. | This compound Disk Potency (µg) | Zone of Inhibition Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | 25923 | 30 | 22 | S |
| Enterococcus faecalis | 29212 | 30 | 18 | S |
| Bacillus subtilis | 6633 | 30 | 25 | S |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | BAA-1747 | 30 | 19 | S |
| Vancomycin-Resistant Enterococcus (VRE) | 51299 | 30 | 14 | I |
Interpretation Key: S = Susceptible, I = Intermediate, R = Resistant. The interpretive criteria (zone diameter breakpoints) for this compound need to be established through comprehensive studies correlating zone diameters with minimum inhibitory concentrations (MICs).
Experimental Protocols
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method
This protocol outlines the standardized procedure for determining the susceptibility of bacteria to this compound using the disk diffusion method.
Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile pipettes and tips
-
Solvent for this compound (determine based on solubility data, e.g., DMSO, methanol)
Procedure:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent to a known concentration.
-
Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired potency (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Store the prepared disks in a desiccator at 4°C until use.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Finally, swab the rim of the agar.
-
-
Application of this compound Disks:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using calipers or a ruler.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to established interpretive charts. As this compound is a novel antibiotic, these standards will need to be developed.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound zone of inhibition assay.
Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the precise molecular targets of this compound are a subject of ongoing research, as a cyclic hexadepsipeptide, it is plausible that its mechanism of action involves the disruption of the bacterial cell wall synthesis pathway. This is a common mode of action for many cyclic peptide antibiotics. The following diagram illustrates a conceptual pathway for this proposed mechanism.
Caption: Proposed mechanism of this compound action via cell wall synthesis inhibition.
References
Application Notes and Protocols for Determining Diperamycin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1][2][3] Like other antimicrobial peptides, this compound has garnered interest for its potential as an antineoplastic agent.[1] Preliminary studies have indicated its cytotoxic effects against cultured tumor cells.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using three common cell viability assays: MTT, XTT, and LDH assays. These assays are fundamental in preclinical drug development for quantifying a compound's potency and determining its dose-response relationship in various cancer cell lines.
Principle of Cell Viability Assays
Cell viability assays are essential tools in toxicology and pharmacology to determine the effects of a compound on cell health. The assays outlined below measure different cellular characteristics to infer viability:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step required in the MTT assay.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. Measuring the amount of LDH in the supernatant provides an indirect measure of cytotoxicity.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against common cancer cell lines. These values are for illustrative purposes to demonstrate how data from the described assays can be presented. Specific experimental data for this compound is not widely available in public literature; therefore, researchers should generate their own data following the provided protocols.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 15.2 |
| MCF-7 | Breast Cancer | XTT | 48 | 25.8 |
| A549 | Lung Cancer | LDH | 24 | 32.5 |
| Jurkat | T-cell Leukemia | MTT | 48 | 12.7 |
| HepG2 | Liver Cancer | XTT | 48 | 28.1 |
Experimental Workflow
The general workflow for assessing this compound's cytotoxicity involves cell culture, treatment with a dilution series of the compound, incubation, and subsequent measurement of cell viability using the chosen assay.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to that of the untreated control wells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.
XTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
LDH Cytotoxicity Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is often recommended for the assay step to avoid interference from LDH in serum)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Preparation and Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 The IC50 value can be determined by plotting the percentage of cytotoxicity against the log of this compound concentration.
This compound's Potential Mechanism of Action
While the precise antineoplastic mechanism of this compound is not fully elucidated, many antimicrobial peptides exert their cytotoxic effects through membrane disruption. This can lead to increased cell permeability and leakage of cellular contents, ultimately inducing apoptosis or necrosis.
Caption: A diagram illustrating a potential mechanism of this compound-induced cytotoxicity.
This proposed pathway suggests that this compound's interaction with the cancer cell membrane leads to a cascade of events culminating in cell death, which can be measured by the assays described. The LDH assay directly measures the consequence of membrane disruption, while the MTT and XTT assays would detect the downstream effects on mitochondrial function and metabolic activity.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Testing Diperamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro and in vivo models for evaluating the efficacy of Diperamycin, a cyclic hexadepsipeptide antibiotic. This compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Additionally, as a member of the antimicrobial cationic peptide family, it holds potential for anticancer activities.[1]
This document outlines detailed protocols for key experiments to assess both the antimicrobial and potential cytotoxic efficacy of this compound.
I. In Vitro Efficacy Models
In vitro assays are fundamental for determining the direct antimicrobial activity of this compound and its potential effects on mammalian cells.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant Gram-positive pathogens.
Data Presentation: Antimicrobial Activity of this compound (Illustrative Data)
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | MSSA | 1 | 4 |
| Staphylococcus aureus (MRSA, USA300) | MRSA | 2 | 8 |
| Enterococcus faecalis (ATCC 29212) | VSE | 4 | 16 |
| Streptococcus pneumoniae (ATCC 49619) | - | 0.5 | 2 |
Note: This table presents illustrative data based on typical ranges for similar antimicrobial peptides. Actual values for this compound need to be determined experimentally.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilutions, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Experimental Protocol: MBC Determination
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Determination of MBC:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on mammalian cells and determine its 50% inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity of this compound (Illustrative Data)
| Cell Line | Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | >100 |
| HaCaT | Human Keratinocyte | >100 |
| A549 | Human Lung Carcinoma | 50 |
| MCF-7 | Human Breast Adenocarcinoma | 75 |
Note: This table presents illustrative data. Actual values for this compound need to be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture mammalian cells (e.g., HEK293, HaCaT for general toxicity; A549, MCF-7 for anticancer screening) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the this compound dilutions and incubate for 24-48 hours.
-
Include a vehicle control (medium with the same concentration of this compound's solvent).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.
-
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for MTT cytotoxicity assay.
II. In Vivo Efficacy Models
In vivo models are crucial for evaluating the therapeutic potential of this compound in a physiological context. Given its activity against MRSA, a murine model of skin infection is a relevant choice.
Murine Model of MRSA Skin Infection
Objective: To assess the in vivo efficacy of topically or systemically administered this compound in reducing the bacterial burden in a murine model of MRSA skin infection.
Data Presentation: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model (Illustrative Data)
| Treatment Group | Route of Administration | Dose | Log₁₀ CFU Reduction (vs. Vehicle) |
| Vehicle Control | Topical | - | 0 |
| This compound | Topical | 1% w/w ointment | 2.5 |
| Mupirocin | Topical | 2% w/w ointment | 2.8 |
| Vehicle Control | Intraperitoneal | - | 0 |
| This compound | Intraperitoneal | 10 mg/kg | 1.8 |
| Vancomycin | Intraperitoneal | 20 mg/kg | 2.0 |
Note: This table presents illustrative data. Actual values for this compound need to be determined experimentally.
Experimental Protocol: Murine MRSA Skin Infection Model
-
Animal Preparation:
-
Use 6-8 week old female BALB/c mice.
-
Anesthetize the mice and shave a small area on their backs.
-
-
Infection:
-
Create a superficial abrasion or a full-thickness wound on the shaved area.
-
Inoculate the wound with a suspension of MRSA (e.g., USA300 strain) at a concentration of 1 x 10⁷ CFU.
-
-
Treatment:
-
After a set period to allow the infection to establish (e.g., 4-24 hours), begin treatment.
-
Topical administration: Apply a defined amount of this compound formulated as an ointment or cream to the wound daily.
-
Systemic administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection at a specified dose and frequency.
-
Include vehicle control and positive control (e.g., mupirocin for topical, vancomycin for systemic) groups.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 3-7 days), euthanize the mice.
-
Excise the infected skin tissue and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on MHA to determine the number of CFU per gram of tissue.
-
Calculate the log₁₀ CFU reduction for each treatment group compared to the vehicle control.
-
Workflow for In Vivo Murine Skin Infection Model
Caption: Workflow for murine MRSA skin infection model.
III. Mechanism of Action (Postulated)
The precise molecular mechanism of this compound has not been fully elucidated. However, as a cationic antimicrobial peptide, it is likely to exert its effect through membrane disruption.
Postulated Signaling Pathway: Membrane Disruption by this compound
Caption: Postulated mechanism of this compound via membrane disruption.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling Diperamycin for Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diperamycin is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria.[1] Understanding its mechanism of action and pharmacokinetic properties is crucial for its development as a potential therapeutic agent. Cellular uptake studies are fundamental to determining the concentration of an antibiotic that reaches its intracellular target. These studies are most effectively performed using radiolabeled compounds, which allow for sensitive and quantitative tracking.
These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and Tritium (³H), and subsequent in vitro cellular uptake assays. The presented methodologies are based on established techniques for labeling peptides and conducting uptake studies with radiolabeled molecules.
Physicochemical Properties and Radiolabeling Strategy
This compound is characterized as a cyclic hexadepsipeptide.[1] For the purpose of these protocols, a representative molecular weight of approximately 1200 g/mol is assumed for a cyclic hexadepsipeptide. The choice of radiolabeling strategy depends on the available functional groups within the this compound structure and the requirements of the study.
-
Iodination (¹²⁵I): This method is suitable if this compound contains a phenolic residue, such as tyrosine, or a histidine residue. Radioiodination offers high specific activity and the gamma emission of ¹²⁵I is readily detected.
-
Tritiation (³H): Tritium labeling is a versatile method for introducing a radiolabel into organic molecules. It can be achieved through various methods, including catalytic exchange or reduction of a suitable precursor. Tritium is a low-energy beta emitter, making it suitable for in vitro assays with liquid scintillation counting.[2]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the radiolabeling and uptake studies of this compound.
Table 1: Properties of Selected Radioisotopes
| Radioisotope | Half-life | Emission Type | Emission Energy | Detection Method |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma, X-ray | 0.035 MeV (Gamma) | Gamma Counter |
| Tritium (³H) | 12.3 years | Beta | 0.0186 MeV (max) | Liquid Scintillation |
Table 2: Assumed Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Weight | ~1200 g/mol | Assumed representative value for a cyclic hexadepsipeptide. |
| Solubility | Aqueous buffers | Assumed for a peptide antibiotic intended for biological studies. |
| Labeling Moiety | Tyrosine/Histidine | Assumed for Iodination Protocol. |
| Unsaturated bond or halide precursor | Assumed for Tritiation Protocol. |
Experimental Protocols
Protocol 1: Radioiodination of this compound with ¹²⁵I (Chloramine-T Method)
This protocol describes the direct radioiodination of this compound, assuming the presence of an accessible tyrosine or histidine residue.
Materials:
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium Metabisulfite
-
Phosphate Buffer (0.5 M, pH 7.5)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic Acid (TCA)
Procedure:
-
Preparation: In a shielded fume hood, combine 10 µg of this compound (dissolved in 25 µL of 0.5 M phosphate buffer, pH 7.5) with 1 mCi (37 MBq) of Na¹²⁵I in a microcentrifuge tube.
-
Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in phosphate buffer) to initiate the iodination reaction.
-
Incubation: Gently vortex the reaction mixture for 60-90 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).
-
Purification:
-
Pre-equilibrate a Sephadex G-10 column with phosphate buffer containing 0.1% BSA.
-
Load the reaction mixture onto the column.
-
Elute the column with the same buffer and collect 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Diperamycin will elute in the earlier fractions, while the free ¹²⁵I will be retained longer.
-
-
Quality Control:
-
Pool the fractions containing the radiolabeled peptide.
-
Determine the radiochemical purity by trichloroacetic acid (TCA) precipitation. Add an equal volume of 20% TCA to an aliquot of the pooled fractions, vortex, and centrifuge. Measure the radioactivity in the pellet (protein-bound) and the supernatant (free iodide). A radiochemical purity of >95% is desirable.
-
Protocol 2: Tritiation of this compound (Catalytic Reduction)
This protocol assumes the availability of a this compound precursor with an unsaturated bond (e.g., a double or triple bond) or a halogenated precursor for catalytic tritiodehalogenation.
Materials:
-
This compound precursor
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol, dimethylformamide)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a specialized tritium labeling apparatus, dissolve 1-5 mg of the this compound precursor in an appropriate solvent.
-
Addition of Catalyst: Add a catalytic amount of 10% Pd/C.
-
Introduction of Tritium Gas: Evacuate the reaction vessel and introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.
-
Removal of Labile Tritium: After the reaction is complete, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the residue is reconstituted in a suitable solvent. Labile tritium is removed by repeated co-evaporation with ethanol or a similar protic solvent.
-
Purification: Purify the crude ³H-Diperamycin using reverse-phase HPLC. Monitor the eluent for both UV absorbance (to detect the peptide) and radioactivity.
-
Quantification and Specific Activity: Collect the purified ³H-Diperamycin fraction. Determine the concentration of the peptide by UV spectroscopy and the total radioactivity by liquid scintillation counting. Calculate the specific activity in Ci/mmol.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of radiolabeled this compound into bacterial or mammalian cells.
Materials:
-
Radiolabeled this compound (¹²⁵I-Diperamycin or ³H-Diperamycin)
-
Cell culture of interest (e.g., Staphylococcus aureus or a relevant mammalian cell line)
-
Appropriate cell culture medium or buffer (e.g., Mueller-Hinton Broth for bacteria, Hanks' Balanced Salt Solution for mammalian cells)
-
96-well cell culture plates
-
Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or grow to the desired confluence.
-
Initiation of Uptake: Remove the culture medium and wash the cells with pre-warmed buffer. Add the assay buffer containing a known concentration of radiolabeled this compound to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes). To determine non-specific binding, include control wells with a large excess (e.g., 100-fold) of unlabeled this compound.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold buffer.
-
Cell Lysis and Measurement:
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
Transfer the cell lysate to either a scintillation vial (for ³H) or a gamma counter tube (for ¹²⁵I).
-
For ³H-Diperamycin, add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
For ¹²⁵I-Diperamycin, measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay.
-
Calculate the amount of radiolabeled this compound taken up by the cells (e.g., in pmol/mg of protein).
-
Subtract the non-specific binding (from the control wells) from the total binding to determine the specific uptake.
-
Visualizations
Caption: Workflow for the radiolabeling of this compound.
Caption: Workflow for the in vitro cellular uptake assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diperamycin Instability
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the instability of Diperamycin in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the information provided here is based on the general chemical properties of cyclic hexadepsipeptide antibiotics and established principles of peptide stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is an antimicrobial antibiotic produced by Streptomyces griseoaurantiacus. Spectroscopic analysis has identified it as a member of the cyclic hexadepsipeptide class of antibiotics.[1]
Q2: What are the common causes of peptide drug instability?
Peptide instability can be categorized into physical and chemical degradation.[2]
-
Physical Instability: Includes denaturation, aggregation, precipitation, and adsorption to surfaces. These changes involve alterations in the peptide's secondary or tertiary structure.[2][3]
-
Chemical Instability: Involves the breaking or formation of covalent bonds. Common chemical degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization.[3][4]
Q3: Which amino acid residues are particularly susceptible to degradation?
Certain amino acid residues are more prone to degradation:
-
Aspartic acid (Asp): Susceptible to hydrolysis, especially at Asp-Pro and Asp-Gly sequences.[4]
-
Asparagine (Asn) and Glutamine (Gln): Prone to deamidation.[4]
-
Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Tyrosine (Tyr): Susceptible to oxidation.[4]
-
Residues like Cys, Ser, Thr, Phe, and Tyr can undergo β-elimination, particularly under alkaline conditions.[4]
Q4: How does the solvent choice impact the stability of this compound?
The choice of solvent is critical for peptide stability and can influence degradation rates. Factors to consider include:
-
pH: Extreme pH values can accelerate hydrolysis.[5] Peptides are often most stable at a pH where they have a net neutral charge (the isoelectric point).[5]
-
Solvent Polarity: The polarity of the solvent can affect the conformation of the peptide, potentially exposing susceptible residues to degradation.
-
Presence of Water: Water is required for hydrolysis, a major degradation pathway.[4] Using anhydrous organic solvents can mitigate this, but care must be taken as some organic solvents can cause conformational changes.[5]
-
Presence of Oxidizing Agents: Solvents should be free of peroxides and dissolved oxygen to minimize oxidation.
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my solution over time. What could be the cause?
A loss of activity is a primary indicator of this compound degradation. The following table summarizes potential stability issues in different solvent types and suggested troubleshooting steps.
| Solvent Type | Potential Instability Issues | Troubleshooting Suggestions |
| Aqueous Buffers (e.g., PBS, Tris) | - Hydrolysis: Particularly at acidic or alkaline pH. The ester bond in the depsipeptide structure is susceptible to hydrolysis. - Deamidation: If Asn or Gln residues are present. - Oxidation: If the solution is not deoxygenated. - Aggregation: Can be concentration-dependent.[6][7] | - Optimize the pH of the buffer to a range where this compound is most stable (typically near neutral pH for many peptides). - Prepare fresh solutions before use. - Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. - Use deoxygenated buffers and consider adding antioxidants like methionine. - Work with lower concentrations if aggregation is suspected. |
| Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Methanol) | - Solvent-induced conformational changes: This can expose labile sites. - Residual water: Can lead to hydrolysis. - Peroxide contamination: In solvents like ethers or older batches of other solvents, which can cause oxidation. | - Use high-purity, anhydrous solvents. - Store solvents under an inert atmosphere (e.g., argon or nitrogen). - Prepare solutions fresh and use them promptly. - If possible, choose a solvent in which the peptide is known to maintain its native conformation. |
| Mixed Aqueous/Organic Solvents | - Combined effects: Susceptible to both hydrolysis from the aqueous component and potential conformational changes from the organic co-solvent. | - Carefully optimize the ratio of aqueous to organic solvent. - Monitor stability over the intended experimental timeframe. - Ensure the pH of the aqueous component is controlled. |
Experimental Protocols
Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound standard
- Solvent(s) to be tested (e.g., phosphate-buffered saline pH 7.4, acetonitrile, DMSO)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Thermostated autosampler and column compartment
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) where it is known to be initially stable.
- Preparation of Stability Samples: Dilute the stock solution to the final desired concentration in the solvent(s) to be tested. Prepare multiple identical samples for analysis at different time points.
- Incubation: Store the stability samples under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.
- Time-Point Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from a stability sample.
- HPLC Analysis:
- Inject the aliquot onto the HPLC system.
- Use a gradient elution method, for example:
- 0-20 min: 30-70% Mobile Phase B
- 20-25 min: 70-90% Mobile Phase B
- 25-30 min: 90-30% Mobile Phase B
- Set the flow rate to 1.0 mL/min.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond).
- Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol can be used to identify the potential degradation products of this compound.
1. Materials:
- Degraded this compound samples from the stability study
- LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer)
- The same HPLC column and mobile phases as in Protocol 1
2. Procedure:
- Sample Analysis: Inject the degraded this compound sample into the LC-MS/MS system.
- Mass Spectrometry:
- Acquire mass spectra in full scan mode to detect the molecular ions of the parent compound and any new peaks that appear over time.
- Perform tandem MS (MS/MS) on the parent ion and the new peaks to obtain fragmentation patterns.
- Data Analysis:
- Determine the mass of the degradation products. A mass increase of 18 Da often suggests hydrolysis.[8]
- Analyze the fragmentation patterns of the degradation products to identify the site of modification or cleavage.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diperamycin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Diperamycin from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent for this compound extraction from the fermentation broth?
A1: For cyclic hexadepsipeptide antibiotics like this compound produced by Streptomyces species, polar organic solvents are commonly used. N-butanol is a frequently cited solvent for extracting similar antimicrobial compounds from the filtrate of the fermentation broth.[1][2] It is often used in a 1:1 (v/v) ratio with the clarified broth.[1][2] Other solvents like ethyl acetate have also been successfully used for extracting antibiotics from Streptomyces cultures.[3] The choice of solvent may need to be optimized based on the specific physicochemical properties of this compound.
Q2: At what stage of fermentation should I harvest the broth for optimal this compound yield?
A2: Antibiotic production typically peaks during the stationary phase of microbial growth. For similar antibiotics produced by Streptomyces, synthesis can be observed after 16 hours of incubation, with a peak at around 96 hours, and the concentration may remain stable for up to 168 hours.[2] It is recommended to perform a time-course experiment to determine the optimal harvest time for this compound production by your specific Streptomyces griseoaurantiacus strain and fermentation conditions.
Q3: What are the critical parameters to consider for optimizing the fermentation medium to improve this compound yield?
A3: Optimization of the fermentation medium is a critical step for enhancing antibiotic production. Key parameters to consider include the composition of carbon and nitrogen sources, mineral salts, and the initial pH of the medium. For instance, studies on other Streptomyces species have shown that optimizing glucose and specific amino acid concentrations can significantly increase antibiotic yields.[4][5] For example, the production of rapamycin by S. hygroscopicus was increased by 56.6% through the optimization of the fermentation medium.[6]
Q4: How can I quantify the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of antibiotics.[7] Developing an HPLC method with a suitable column (e.g., C18 or C8) and a mobile phase optimized for this compound will allow for accurate quantification.[8] Additionally, microbiological assays can be used to determine the bioactivity and potency of the extracted this compound.[7]
Q5: What are the common causes of low this compound yield during extraction?
A5: Low yields can stem from several factors:
-
Suboptimal Fermentation: The fermentation conditions may not be optimized for maximum this compound production.
-
Inefficient Extraction: The choice of extraction solvent, pH of the broth, or the extraction temperature may not be ideal.
-
Degradation: this compound may be sensitive to pH and temperature extremes. The stability of other antibiotics can be affected by pH changes; for instance, some are more stable at acidic pH while others are more stable at neutral pH.[9]
-
Incomplete Cell Lysis: If this compound is intracellular, incomplete disruption of the mycelia will result in poor extraction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Suboptimal fermentation conditions. | Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.[4][5] |
| Inefficient solvent extraction. | Experiment with different organic solvents (e.g., n-butanol, ethyl acetate, chloroform) and vary the solvent-to-broth ratio.[1][3] Adjust the pH of the broth prior to extraction. | |
| This compound degradation during extraction. | Perform extraction at a lower temperature (e.g., 4°C). Assess the pH and temperature stability of this compound to determine optimal extraction conditions.[9] | |
| Poor Separation During Column Chromatography | Inappropriate stationary or mobile phase. | For silica gel chromatography, adjust the polarity of the solvent system. A gradient elution from a non-polar to a more polar solvent is often effective. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution of impurities. | Consider using a different chromatographic technique, such as reversed-phase chromatography or ion-exchange chromatography, for further purification. | |
| Presence of Many Impurities in the Final Product | Insufficient purification steps. | Add additional purification steps, such as preparative HPLC or further column chromatography with a different solvent system.[2] |
| Contamination during sample handling. | Ensure all glassware and reagents are clean and handle samples in a clean environment. | |
| Inconsistent Results Between Batches | Variability in fermentation. | Standardize the fermentation protocol, including inoculum preparation and media composition. |
| Inconsistent extraction procedure. | Maintain consistent parameters for extraction, such as time, temperature, and solvent volumes. |
Experimental Protocols
General Protocol for this compound Extraction and Partial Purification
This protocol is a general guideline based on methods used for other antibiotics produced by Streptomyces and should be optimized for this compound.
-
Fermentation Broth Clarification:
-
Solvent Extraction:
-
Adjust the pH of the clear filtrate to a suitable value (a pH range of 4.0 to 7.0 is often a good starting point for antibiotics).
-
Extract the filtrate with an equal volume of n-butanol (1:1, v/v) in a separatory funnel.[1][2]
-
Shake vigorously and allow the phases to separate.
-
Collect the organic (n-butanol) phase.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
Pool the organic phases.
-
-
Concentration of the Crude Extract:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable non-polar solvent.
-
Prepare a silica gel column (e.g., mesh size 230-400) packed with the same non-polar solvent.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol mixture with increasing methanol concentration).
-
Collect fractions and analyze them for the presence of this compound using an appropriate method (e.g., TLC or HPLC).
-
Pool the fractions containing pure or semi-pure this compound.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. jocpr.com [jocpr.com]
- 2. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. CN103088104A - Method for optimizing fermentation medium by improving rapamycin production by using metabolic profiling analysis - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in Diperamycin quantification and how to solve them.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the quantification of Diperamycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound?
A1: The most common and robust method for quantifying this compound, a cyclic hexadepsipeptide antibiotic, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity. Microbiological assays, such as Minimum Inhibitory Concentration (MIC) determination or agar diffusion assays, can also be used to quantify its biological activity.[4][5]
Q2: Why is sample preparation so critical for accurate this compound quantification?
A2: Biological samples (e.g., plasma, serum, tissue homogenates, fermentation broth) are complex matrices containing numerous endogenous components like salts, lipids, and proteins.[6][7] These components can interfere with quantification, primarily by causing "matrix effects" in LC-MS/MS or inhibiting microbial growth in bioassays.[8][9] Proper sample preparation, such as Solid-Phase Extraction (SPE), removes these interferences, thereby improving the accuracy, precision, and sensitivity of the assay.[1][2]
Q3: What are "matrix effects" in LC-MS/MS analysis?
A3: Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte (this compound) by co-eluting compounds from the sample matrix.[6][10] This phenomenon can lead to inaccurate quantification. Ion suppression, the most common effect, occurs when matrix components compete with the analyte for ionization, reducing the signal intensity detected by the mass spectrometer.[6][7]
Q4: How can I ensure the stability of this compound in my samples?
A4: The stability of peptide antibiotics like this compound is crucial for reliable quantification.[11][12] Stability is influenced by temperature, pH, and the biological matrix itself. For short-term storage (a few hours), samples should be kept at 4°C. For long-term storage, freezing at -70°C or -80°C is recommended.[12][13] It is critical to minimize freeze-thaw cycles. Stability studies should be performed to determine if degradation occurs under your specific experimental conditions.[11][14]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Problem: Low or no signal for this compound.
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the correct sorbent type (e.g., a hydrophilic-lipophilic balanced polymer) is used.[1] Verify the pH of the sample and elution solvents, as this can significantly impact recovery. |
| Analyte Degradation | Ensure samples were handled and stored correctly to prevent degradation.[12] Prepare fresh stock solutions and quality controls. Analyze samples immediately after preparation if possible. |
| Suboptimal MS Parameters | Perform a tuning infusion of a this compound standard to optimize MS parameters, including precursor/product ion selection (MRM transitions), collision energy, and cone voltage. |
| Poor Ionization | This compound is a peptide; ensure the mobile phase composition promotes efficient ionization. Typically, an acidic mobile phase (e.g., with 0.1% formic acid) is used for positive electrospray ionization (ESI+).[1] |
Problem: High signal variability and poor reproducibility.
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible. Ensure precise and consistent pipetting. Use an internal standard that is structurally similar to this compound to normalize for variations in extraction and injection volume.[15] |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to ensure this compound does not co-elute with suppressive matrix components.[6][9] Develop matrix-matched calibration curves.[10] |
| Instrument Contamination/Carryover | Implement a robust wash cycle for the autosampler and column between injections. Inject blank samples to check for carryover. |
Microbiological Assay Issues
Problem: No inhibition zones or unexpectedly high MIC values.
| Possible Cause | Solution |
| Inactive this compound | Confirm the activity of your this compound stock with a known sensitive bacterial strain. Prepare fresh standards, as the compound may have degraded during storage. |
| Resistant Test Organism | Verify that the bacterial strain used is sensitive to this compound. Check the literature for expected MIC ranges. |
| Incorrect Assay Conditions | Ensure the agar depth, inoculum density, and incubation conditions (time, temperature) are appropriate for the test organism and follow established protocols like CLSI guidelines. |
| Binding to Labware | Peptides can sometimes adsorb to plastic surfaces. Consider using low-binding microplates or tubes for sample and standard preparation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific matrix.
-
Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through the cartridge.[1]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add an internal standard. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol 2: this compound Quantification by LC-MS/MS
-
Chromatographic System: HPLC or UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for peptide separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte (one for quantification, one for confirmation).
The following table provides a template for the kind of parameters that need to be optimized for this compound. Exact m/z values must be determined by infusing a pure standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | To be determined | To be determined | 100 | To be determined |
| This compound (Qualifier) | To be determined | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Visualizations
Caption: A typical experimental workflow for quantifying this compound.
Caption: A logical workflow for troubleshooting LC-MS/MS issues.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Methods for Detection and Quantification of Antimicrobial Metabolites Produced by Streptomyces clavuligerus | Springer Nature Experiments [experiments.springernature.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of antibiotics by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent Diperamycin degradation during storage.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Diperamycin during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a cyclic hexadepsipeptide antibiotic.[1] It is produced by the bacterium Streptomyces griseoaurantiacus and has shown potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: What are the primary factors that can cause this compound degradation during storage?
As a peptide-based compound, this compound is susceptible to degradation from several factors, including:
-
Temperature: Higher temperatures accelerate chemical degradation.
-
Moisture: The presence of water can lead to hydrolysis of the peptide and depside bonds.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxygen: Oxidation of sensitive amino acid residues can occur.
-
pH: In solution, non-optimal pH can catalyze hydrolysis or other degradation reactions.
-
Repeated Freeze-Thaw Cycles: This can denature the peptide and compromise its stability in solution.[2][3]
Q3: How should I store lyophilized (powdered) this compound for long-term stability?
For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a tightly sealed container.[3][4] To minimize moisture absorption, which significantly reduces long-term stability, it is recommended to store the container in a desiccator.[2][5]
Q4: I need to use a small amount of my lyophilized this compound. What is the correct procedure to avoid compromising the entire batch?
Before opening the container, allow it to warm to room temperature inside a desiccator.[4][5] This crucial step prevents atmospheric moisture from condensing on the cold powder.[5] Once at room temperature, quickly weigh out the desired amount, and then tightly reseal the container. For enhanced stability, consider purging the container with an inert gas like nitrogen or argon before sealing.[5]
Q5: What is the best way to store this compound in solution?
The stability of this compound is significantly lower in solution compared to its lyophilized form.[2][3] If you must store it in solution, prepare a concentrated stock, aliquot it into single-use volumes, and store these at -20°C or -80°C.[3] This practice of creating aliquots is critical to avoid repeated freeze-thaw cycles, which accelerate degradation.[3][5]
Q6: What solvent should I use to dissolve this compound?
For dissolving peptides like this compound, it is best to start with sterile, distilled water or a sterile, slightly acidic buffer (pH 5-7).[6] If solubility is an issue due to hydrophobicity, a small amount of an organic solvent such as DMSO or DMF can be used to first dissolve the peptide, followed by dilution with the appropriate aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of this compound stock due to improper storage. This could be from high temperatures, moisture, or repeated freeze-thaw cycles of a solution.[2][3][5] | Prepare a fresh working solution from a new aliquot of your frozen stock. If the problem persists, use a fresh vial of lyophilized powder to prepare a new stock solution. Always ensure lyophilized powder is warmed to room temperature in a desiccator before opening.[4][5] |
| Visible precipitate in my thawed this compound solution. | The peptide may have precipitated out of solution due to buffer choice, pH, or concentration. Repeated freeze-thaw cycles can also lead to precipitation.[2] | Gently vortex or sonicate the sample to try and redissolve the precipitate.[3][6] If it does not redissolve, the solution may need to be prepared fresh. Consider using a different buffer system or adding a small percentage of an organic solvent to improve solubility. |
| Inconsistent experimental results over time. | This could indicate gradual degradation of your this compound stock solution. Peptide solutions have a limited shelf life, even when frozen.[3] | Avoid storing peptide solutions for more than a few days if possible.[5] For long-term experiments, it is best to use freshly prepared solutions or to aliquot stock solutions so that each aliquot is only thawed once. Consider running a stability study on your solution under your specific storage conditions. |
| The lyophilized powder appears clumpy or discolored. | This is a strong indicator of moisture absorption, which can lead to significant degradation.[2] | Discard the vial. To prevent this in the future, always store lyophilized peptides in a desiccator and allow the vial to reach room temperature before opening.[2][5] |
Data Summary: General Storage Conditions for Peptide Antibiotics
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed, light-proof container within a desiccator.[2][4][5] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] |
| Lyophilized Powder | 4°C | Weeks to Months | Suitable for short-term storage only. Must be kept in a desiccator and protected from light.[3][5] |
| In Solution (Stock) | -20°C to -80°C | Days to Weeks | Stability is sequence-dependent and much lower than in lyophilized form.[2][5] Use sterile, slightly acidic buffers (pH 5-7).[6] Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] Peptides containing Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.[3][4] |
| In Solution (Working) | 2°C to 8°C | Hours to a few days | Recommended for short-term use only. Keep on ice during experiments. Avoid prolonged exposure to room temperature. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will be your T=0 reference standard.
-
-
Sample Preparation for Stability Study:
-
Prepare multiple identical aliquots of this compound at the desired concentration in the buffer or solvent to be tested.
-
Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
For each condition, prepare separate aliquots for each time point to be tested (e.g., 0, 24h, 48h, 72h, 1 week, 1 month).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the T=0 reference standard and the test samples by HPLC.
-
Calculate the percentage of remaining this compound by comparing the peak area of the main this compound peak in the test sample to the peak area in the T=0 sample.
-
Degradation is typically defined as a loss of more than 10% of the initial peak area. The appearance of new peaks in the chromatogram also indicates degradation.
-
Visualizations
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sdlookchem.com [sdlookchem.com]
- 5. peptide.com [peptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Refining Diperamycin purification to remove impurities.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Diperamycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: Impurities in this compound preparations typically originate from the fermentation broth and subsequent degradation. These can include:
-
Related Compounds: Structurally similar peptides or precursors from the this compound biosynthetic pathway produced by Streptomyces griseoaurantiacus.
-
Degradation Products: this compound is a cyclic hexadepsipeptide, and hydrolysis of the ester or amide bonds can lead to linearized or fragmented inactive forms. Oxidation of sensitive amino acid residues may also occur.
-
Media Components: Residual nutrients, salts, and pigments from the fermentation medium.
-
Residual Solvents: Solvents used during the initial extraction process, such as ethyl acetate or butanol.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally most effective. This typically involves:
-
Initial Cleanup: Solid-phase extraction (SPE) or flash chromatography on silica gel can be used for initial cleanup and removal of highly polar or non-polar impurities.[1][2]
-
Primary Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful technique for purifying peptides like this compound. A C18 column is a common choice.[3]
-
Polishing Step: A final purification step using a different stationary phase or a different mobile phase modifier in RP-HPLC can be employed to remove any remaining closely related impurities.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound fractions should be monitored using analytical RP-HPLC coupled with a UV detector (typically at 210-220 nm for peptide bonds) and ideally a mass spectrometer (LC-MS) to confirm the molecular weight of the target compound and identify impurities.
Troubleshooting Guides
HPLC Purification Issues
This section addresses common problems encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Detailed Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Silanol Interactions: Basic residues in this compound can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[5]
-
Solution: Lower the mobile phase pH (e.g., using 0.1% trifluoroacetic acid - TFA) to suppress silanol ionization.[6]
-
-
Extra-column Effects: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[7]
-
Solution: Use tubing with a smaller internal diameter and minimize its length.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
-
-
Problem 2: Poor Resolution of this compound from Impurities
-
Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
-
Strategies for Improving Resolution
Caption: Logic diagram for improving HPLC resolution.
-
Detailed Solutions:
-
Gradient Optimization: A shallower gradient increases the separation time between peaks.[8]
-
Solution: Decrease the rate of change of the organic solvent concentration in your gradient.
-
-
Change Mobile Phase Composition: Different organic modifiers can alter selectivity.
-
Solution: If using acetonitrile, try methanol, or vice-versa.
-
-
Adjust pH: Changing the pH can alter the retention times of this compound and ionizable impurities differently.[9]
-
Change Stationary Phase: A different column chemistry will provide different selectivities.
-
Solution: If using a C18 column, consider a phenyl-hexyl or a cyano column to exploit different types of interactions.
-
-
-
Data Presentation: Purification Performance
The following tables provide illustrative data on how different purification parameters can affect the purity and yield of this compound.
Table 1: Effect of Mobile Phase Modifier on this compound Purity
| Mobile Phase Modifier (0.1%) | This compound Purity (%) | Yield (%) | Key Observation |
| Formic Acid | 92.5 | 85 | Moderate peak tailing observed. |
| Trifluoroacetic Acid (TFA) | 98.7 | 82 | Sharp, symmetrical peaks. |
| Acetic Acid | 90.3 | 88 | Broader peaks and lower resolution. |
Table 2: Impact of Gradient Slope on Resolution and Purity
| Gradient Slope (%B/min) | Resolution (this compound/Impurity A) | Purity (%) | Run Time (min) |
| 5.0 | 1.2 | 95.1 | 20 |
| 2.5 | 1.8 | 98.2 | 40 |
| 1.0 | 2.5 | 99.5 | 60 |
Experimental Protocols
Protocol 1: Initial Extraction of this compound from Fermentation Broth
-
Harvest and Clarification: Centrifuge the Streptomyces griseoaurantiacus fermentation broth to separate the mycelium from the supernatant. Filter the supernatant through a 0.45 µm filter.
-
Solvent Extraction: Extract the clarified supernatant twice with an equal volume of ethyl acetate.[2]
-
Concentration: Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
Protocol 2: RP-HPLC Purification of this compound
-
System: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: 30-70% B over 60 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: 220 nm.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of Mobile Phase A/B (50:50).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
-
This compound Purification Workflow
Caption: Experimental workflow for this compound purification.
-
References
- 1. Antibiotics produced by Streptomyces olivaceus 142. II. Isolation, purification and activity spectrum of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. biotage.com [biotage.com]
- 9. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 10. protocols.io [protocols.io]
Dealing with contamination in Streptomyces griseoaurantiacus cultures for Diperamycin production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptomyces griseoaurantiacus for the production of Diperamycin. Our aim is to offer practical solutions to common contamination issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual signs of contamination in my Streptomyces griseoaurantiacus liquid culture?
A1: Contamination in liquid cultures of S. griseoaurantiacus can be identified by several visual cues. A healthy culture should appear as a filamentous suspension. Signs of contamination include a sudden increase in turbidity, making the broth appear cloudy or milky, which can indicate the presence of fast-growing bacteria like E. coli or Bacillus.[1][2] A rapid change in the medium's color, particularly a shift to yellow, suggests a drop in pH due to bacterial metabolism.[1] The formation of a thin film on the surface of the culture is also a common indicator of bacterial contamination.[3]
Q2: My agar plates with S. griseoaurantiacus are showing fuzzy, cotton-like growths. What could this be?
A2: Fuzzy, cotton-like colonies on your agar plates are characteristic of fungal contamination, most commonly molds. These colonies can vary in color, often appearing white, green, black, or grey. Fungal contamination can sometimes lead to a rise in the pH of the medium.
Q3: I've noticed small, motile rods under the microscope that are not the typical filamentous morphology of Streptomyces. What are they?
A3: The presence of small, motile rods when observing your culture under a microscope is a strong indication of bacterial contamination. Streptomyces are Gram-positive, filamentous bacteria.[4] Common bacterial contaminants like Bacillus species are rod-shaped and can be motile. Due to their much shorter doubling time (as low as 20-30 minutes for E. coli compared to 4-6 hours for Streptomyces), these contaminants can quickly outnumber your target organism.[5][6]
Q4: Can I use antibiotics to control contamination in my S. griseoaurantiacus culture?
A4: Yes, antibiotics can be used to control bacterial and fungal contamination. For bacterial contamination, antibiotics like nalidixic acid can be effective.[7] For fungal contamination, antifungals such as nystatin or cycloheximide are commonly used.[8] It is crucial to use these agents at appropriate concentrations to avoid inhibiting the growth of S. griseoaurantiacus. It is recommended to perform a susceptibility test to determine the optimal concentration.
Q5: What are the optimal growth conditions to maintain a healthy S. griseoaurantiacus culture and minimize contamination risk?
A5: Maintaining optimal growth conditions is key to preventing contamination. Streptomyces griseoaurantiacus is a thermotolerant bacterium.[9] Generally, Streptomyces species grow well at a temperature of around 30°C and a pH of 7.0-7.5. Providing the right nutrients is also critical. A typical medium for Streptomyces includes a carbon source like starch or glucose and a nitrogen source. Ensuring your culture is healthy and growing robustly can help it outcompete potential contaminants.
Troubleshooting Guides
Guide 1: Rapidly Declining this compound Yield
Problem: A significant and unexpected drop in the yield of this compound.
Possible Cause: Contamination of the culture with microorganisms that either compete for nutrients, alter the fermentation conditions, or produce substances that inhibit this compound production.
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture for signs of contamination as described in the FAQs (turbidity, color change, surface film).
-
Microscopic Examination: Prepare a wet mount and a Gram stain of your culture. Look for morphologies inconsistent with Streptomyces, such as motile rods or yeast-like budding cells.
-
Plating on Selective Media: Streak a sample of your culture onto different selective and differential agar plates to identify the contaminant. For example, MacConkey agar can be used to check for Gram-negative bacteria.
-
Isolate and Re-culture: If contamination is confirmed, attempt to re-isolate a pure colony of S. griseoaurantiacus by streaking on a fresh agar plate.
-
Review Aseptic Technique: Thoroughly review all steps of your experimental protocol where contamination could be introduced, including media preparation, inoculation, and sampling.
Guide 2: Persistent Bacterial Contamination
Problem: Repeated instances of bacterial contamination in multiple batches.
Possible Cause: A persistent source of contamination in the laboratory environment, equipment, or stock solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent bacterial contamination.
Data Presentation
Table 1: Impact of Contaminant Load on this compound Production
| Contaminant Level (CFU/mL of Bacillus subtilis) | This compound Yield (% of Control) | Culture Turbidity (OD600) |
| 0 (Control) | 100% | 1.2 ± 0.1 |
| 1 x 10³ | 85% ± 5% | 1.5 ± 0.2 |
| 1 x 10⁵ | 40% ± 8% | 2.8 ± 0.3 |
| 1 x 10⁷ | <10% | >4.0 |
This table presents illustrative data based on general principles of fermentation contamination. Actual results may vary.
Table 2: Efficacy of Decontamination Methods
| Decontamination Method | Contaminant Reduction (%) | Impact on S. griseoaurantiacus Viability |
| Nalidixic Acid (25 µg/mL) | 95% (for susceptible bacteria) | Minimal |
| Nystatin (50 µg/mL) | 98% (for susceptible fungi) | Minimal |
| Heat Shock (50°C for 30 min) | 60% (for non-spore formers) | Moderate reduction |
| Culture Filtration & Re-inoculation | >99% | Dependent on technique |
This table provides an overview of the general effectiveness of common decontamination methods. Specific efficacy will depend on the contaminant and experimental conditions.
Experimental Protocols
Protocol 1: Gram Staining for Differentiation of Streptomyces and Common Contaminants
Objective: To differentiate between Gram-positive Streptomyces and potential Gram-negative or Gram-positive bacterial contaminants.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Crystal Violet
-
Gram's Iodine
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin
-
Immersion oil
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation:
-
Place a small drop of sterile water on a clean microscope slide.
-
Aseptically transfer a small amount of culture to the water and mix to create a thin, even smear.
-
Allow the smear to air dry completely.
-
-
Heat Fixing:
-
Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This adheres the cells to the slide.
-
-
Staining:
-
Place the slide on a staining rack.
-
Flood the smear with Crystal Violet and let it stand for 1 minute.
-
Gently rinse the slide with water.
-
Flood the smear with Gram's Iodine and let it stand for 1 minute.
-
Rinse with water.
-
-
Decolorization:
-
Briefly decolorize with the decolorizing agent (e.g., 3-5 seconds). This is a critical step.
-
Immediately rinse with water to stop the decolorization process.
-
-
Counterstaining:
-
Flood the smear with Safranin and let it stand for 30-60 seconds.
-
Rinse with water and blot dry gently with bibulous paper.
-
-
Microscopic Examination:
-
Place a drop of immersion oil on the stained smear and examine under the oil immersion objective.
-
Streptomyces will appear as purple (Gram-positive) filaments, while Gram-negative contaminants will appear pink/red. Gram-positive contaminants like Bacillus will also appear purple but will be rod-shaped.
-
Protocol 2: Viable Cell Counting of Contaminants using Serial Dilution and Plating
Objective: To quantify the number of viable contaminant cells in a liquid culture of S. griseoaurantiacus.
Materials:
-
Sterile microcentrifuge tubes or test tubes
-
Sterile diluent (e.g., phosphate-buffered saline or sterile water)
-
Micropipettes and sterile tips
-
Selective agar plates for the suspected contaminant (e.g., Nutrient Agar for general bacteria, MacConkey Agar for Gram-negative bacteria)
-
Sterile spreader
-
Incubator
Procedure:
-
Serial Dilution:
-
Prepare a series of tubes each containing 900 µL of sterile diluent.
-
Aseptically transfer 100 µL of the culture into the first tube (10⁻¹ dilution) and vortex thoroughly.
-
Transfer 100 µL from the 10⁻¹ dilution tube to the second tube (10⁻² dilution) and vortex.
-
Continue this process to create a dilution series (e.g., up to 10⁻⁶).
-
-
Plating:
-
Pipette 100 µL from the appropriate dilution tubes (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the center of their respective selective agar plates.
-
Use a sterile spreader to evenly distribute the liquid over the entire surface of the agar.
-
-
Incubation:
-
Incubate the plates under conditions suitable for the growth of the contaminant (e.g., 37°C for 24-48 hours for many common bacteria).
-
-
Colony Counting:
-
Select plates with a countable number of colonies (typically between 30 and 300).
-
Count the number of colonies on the selected plate.
-
-
Calculation:
-
Calculate the number of colony-forming units per milliliter (CFU/mL) in the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Logical Relationships and Workflows
Caption: Logical workflow for identifying the type of contamination.
References
- 1. microbenotes.com [microbenotes.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation and comparison of antibiotic susceptibility profiles of Streptomyces spp. from clinical specimens revealed common and region-dependent resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.knaw.nl [pure.knaw.nl]
- 7. Viable count - Wikipedia [en.wikipedia.org]
- 8. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microscope.com [microscope.com]
Technical Support Center: Optimizing Diperamycin Peak Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Diperamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound and related cyclic hexadepsipeptide antibiotics.
Troubleshooting Guide: Improving this compound Peak Resolution
Poor peak resolution in the chromatographic analysis of this compound can manifest as broad, tailing, or overlapping peaks, hindering accurate quantification and characterization. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem 1: Broad Peaks
Broad peaks are a common issue in chromatography and can significantly impact resolution.
Possible Causes and Solutions:
-
Sub-optimal Mobile Phase Composition: The strength of the organic solvent in the mobile phase directly influences the retention and peak shape of this compound.
-
Solution: Methodically adjust the organic-to-aqueous solvent ratio. For reversed-phase chromatography, increasing the aqueous component can enhance retention and improve peak shape for early-eluting peaks. Conversely, a slight increase in the organic modifier might sharpen later-eluting peaks.
-
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes have to interact with the stationary phase and can influence band broadening.
-
Solution: Optimize the flow rate. Lowering the flow rate can sometimes lead to sharper peaks, but at the cost of longer run times. It is crucial to find a balance that provides good resolution without excessively long analyses.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion and broadening.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Large Injection Volume or Strong Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.
-
Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Problem 2: Tailing Peaks
Peak tailing, where the latter half of the peak is drawn out, can be indicative of several issues.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the column can interact with the analyte, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of residual silanols. Employing a high-purity, end-capped column can also minimize these interactions.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.
-
Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, replacing the column may be necessary.
-
-
Analyte Degradation: this compound, being a peptide, may be susceptible to degradation on the column, which can manifest as tailing peaks.
-
Solution: Investigate the stability of this compound under the analytical conditions. Lowering the column temperature or adjusting the mobile phase pH might mitigate degradation.
-
Problem 3: Poor Resolution Between this compound and Impurities/Other Components
Inadequate separation between the main analyte peak and other components is a critical issue for accurate quantification.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The choice of column chemistry is paramount for achieving selectivity.
-
Solution: Screen different stationary phases. For cyclic peptides like this compound, C18 and C4 columns are commonly used. If a standard C18 column does not provide adequate separation, a column with a different bonding chemistry or a C4 column, which is less hydrophobic, might offer better selectivity.[1][2]
-
-
Sub-optimal Mobile Phase Selectivity: The type of organic modifier and additives in the mobile phase can significantly alter the selectivity of the separation.
-
Solution: Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, but methanol may offer different selectivity. The choice of acidic modifier (e.g., formic acid vs. trifluoroacetic acid) can also impact the separation of closely eluting compounds.
-
-
Isocratic vs. Gradient Elution: An isocratic elution may not be sufficient to resolve complex mixtures.
-
Solution: Develop a gradient elution method. A shallow gradient can effectively separate components with similar retention times.
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Methodically vary the column temperature (e.g., in 5 °C increments) to observe its effect on the resolution of critical peak pairs. For some cyclic peptides, higher temperatures can improve peak shape and resolution.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for this compound?
A1: Based on methods for analogous cyclic hexadepsipeptides like daptomycin and polymyxin B, a good starting point for this compound analysis would be a reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4] The mobile phase could consist of a gradient of water and acetonitrile, both containing an acidic modifier such as 0.1% formic acid or a phosphate buffer at a low pH (e.g., pH 3.2).[3] Detection is typically performed at a low UV wavelength, such as 210-230 nm.[5][6]
Q2: How can I improve the peak shape of this compound?
A2: To improve peak shape, consider the following:
-
Mobile Phase pH: Using a mobile phase with a low pH (e.g., 2.5-3.5) can help protonate acidic residues and minimize secondary interactions with the column, leading to sharper, more symmetrical peaks.[3]
-
Organic Modifier: Acetonitrile generally produces sharper peaks and lower backpressure compared to methanol.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks. However, be mindful of the thermal stability of this compound.[2]
-
Column Choice: Using a modern, high-efficiency column with smaller particles (e.g., <3 µm) can significantly improve peak sharpness.
Q3: My this compound peak is showing fronting. What could be the cause?
A3: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Very high concentrations of the analyte can sometimes lead to fronting. Diluting the sample can resolve this issue.
-
Column Void or Channeling: A damaged column can cause the mobile phase and sample to travel through certain parts of the column faster than others. If the problem persists with a new column, this is less likely to be the cause.
Q4: Can I use a C4 column for this compound analysis?
A4: Yes, a C4 column can be a good alternative to a C18 column, especially if this compound is highly retained on the C18 phase.[1][2] C4 columns are less hydrophobic and can provide different selectivity, which might be advantageous for separating this compound from closely related impurities.[1][2]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the analysis of cyclic hexadepsipeptide antibiotics, which can serve as a starting point for optimizing this compound separation.
Table 1: Representative HPLC Conditions for Daptomycin Analysis
| Parameter | Condition | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | [3] |
| Mobile Phase A | 20 mM KH2PO4, pH 3.2 | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | Isocratic (46% B) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 262 nm | [3] |
| Retention Time | ~5.8 min | [3] |
Table 2: Representative UPLC-MS/MS Conditions for Polymyxin B Analysis
| Parameter | Condition | Reference |
| Column | UPLC HSS C18, 1.8 µm | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Gradient | Gradient elution (details in reference) | [8] |
| Flow Rate | Not specified | |
| Detection | MS/MS | [8] |
| Run Time | ~7 min | [8] |
Experimental Protocols
Protocol 1: General Method for Improving Peak Resolution of Cyclic Hexadepsipeptides
This protocol outlines a systematic approach to optimizing the separation of a cyclic hexadepsipeptide like this compound.
-
Initial Column and Mobile Phase Selection:
-
Begin with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
-
Scouting Gradient:
-
Run a broad gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution time of this compound.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of the analyte. For example, if this compound elutes at 40% B, a gradient from 30% to 50% B over 20 minutes may improve resolution.
-
-
Mobile Phase Modifier Evaluation:
-
If co-elution is still an issue, substitute acetonitrile with methanol to assess changes in selectivity.
-
Alternatively, replace 0.1% formic acid with 0.05% trifluoroacetic acid (TFA), which can improve peak shape for some peptides, but note that TFA can suppress MS signals if using mass spectrometry detection.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to evaluate the effect on resolution.
-
-
Column Chemistry Evaluation:
-
If satisfactory resolution is not achieved, switch to a column with a different stationary phase, such as a C8 or C4 column, and repeat the optimization process.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
References
- 1. HPLC Determination of Daptomycin on Primesep 100 column | SIELC Technologies [sielc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Diperamycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Diperamycin and the widely-used antibiotic, Vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). While extensive data is available for Vancomycin, publically accessible quantitative data on the anti-MRSA efficacy of this compound is limited. This guide synthesizes the available information, presenting a qualitative comparison for this compound alongside robust quantitative and mechanistic data for Vancomycin, supported by detailed experimental protocols.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for this compound against MRSA in the public domain, a direct numerical comparison with Vancomycin cannot be compiled at this time. The following tables summarize typical efficacy data for Vancomycin against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against MRSA
| MRSA Isolate Population | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Clinical Isolates (China) | 1.5 | 2.0 | 0.38 - 3.0 | [7] |
| Clinical Isolates (India) | 1.0 | - | 0.5 - 2.0 | [3] |
| Blood Isolates (Turkey) | 1.0 | 2.0 | 0.5 - 2.0 | |
| Clinical Isolates (USA) | 1.0 | - | ≤0.5 - 1.0 | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Time-Kill Assay Data for Vancomycin against MRSA
| MRSA Strain | Vancomycin Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Citation(s) |
| USA300 | 2.25 - 50 µg/mL | 24 | ≥3 | [9] |
| Clinical Isolate 1 | 2 x MIC | 24 | ~2.5 | [10] |
| Clinical Isolate 2 | 2 x MIC | 24 | ~3.0 | [10] |
| ATCC 43300 | 5 x MIC | 24 | ~3.5 | [11] |
| ATCC 43300 | 10 x MIC | 24 | ~4.0 | [11] |
Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[13][14][15]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: MRSA colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][16][17]
Protocol: Time-Kill Kinetic Assay
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: The antibiotic is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated for 18-24 hours at 37°C.
-
Data Analysis: The number of colonies on each plate is counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log₁₀ CFU/mL versus time.
Mandatory Visualization
Caption: Workflow for MIC determination and time-kill assays.
Caption: Vancomycin's mechanism of action on peptidoglycan synthesis.
Caption: Proposed mechanism of action for this compound.
Discussion
Vancomycin Efficacy Against MRSA
Vancomycin remains a primary therapeutic option for serious MRSA infections.[3] Its efficacy is well-established, with MIC values for susceptible strains typically falling between 0.5 and 2.0 µg/mL.[3][8] However, a phenomenon known as "MIC creep," where the MIC values of susceptible strains trend higher over time, has been observed and is associated with poorer clinical outcomes.[8] Time-kill assays demonstrate that vancomycin exhibits bactericidal activity against MRSA, although the rate of killing can be slower compared to some other anti-MRSA agents.[9][10]
The mechanism of action of Vancomycin involves the inhibition of the second stage of cell wall synthesis in Gram-positive bacteria.[4][5][6] It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II.[1][18] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[4][6] This disruption of cell wall integrity leads to cell lysis and death.
This compound Efficacy Against MRSA
This compound is classified as a cyclic hexadepsipeptide antibiotic.[1] While specific in vitro efficacy data against MRSA is not widely published, its reported "potent inhibitory activity" suggests it is a promising candidate for further investigation.[1][2] As an antimicrobial peptide (AMP), its mechanism of action is likely to involve interaction with and disruption of the bacterial cell membrane.[19][20]
Generally, cationic AMPs are electrostatically attracted to the negatively charged components of the bacterial cell membrane.[19] Upon binding, they can disrupt the membrane through various models, such as the "barrel-stave" or "carpet" model, leading to pore formation, loss of membrane potential, leakage of cellular contents, and ultimately cell death.[19][20] This mechanism is fundamentally different from that of Vancomycin and may offer an advantage against strains that have developed resistance to cell wall synthesis inhibitors. Further research is required to elucidate the precise mechanism and signaling pathways affected by this compound in MRSA.
Conclusion
Vancomycin remains a critical tool in the management of MRSA infections, with a well-understood mechanism of action and extensive clinical data supporting its use. This compound shows potential as an anti-MRSA agent, but a comprehensive evaluation of its efficacy requires the generation and publication of robust in vitro data, including MIC distributions across a diverse panel of clinical MRSA isolates and detailed time-kill kinetic studies. Further investigation into its precise mechanism of action will also be crucial in determining its potential role in the clinical setting. This guide serves as a foundational comparison based on currently available information and underscores the need for continued research into novel anti-MRSA compounds like this compound.
References
- 1. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. Reversal of the Vancomycin Inhibition of Peptidoglycan Synthesis by Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of Once-Daily Vancomycin against Methicillin-Resistant Staphylococcus aureus in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. 2.4. Time–Kill Assay [bio-protocol.org]
- 18. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of resistance to antimicrobial peptides in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Diperamycin and Linezolid.
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug development, the emergence of novel compounds against resistant Gram-positive pathogens is of paramount importance. This guide provides a head-to-head comparison of Diperamycin, a cyclic hexadepsipeptide antibiotic, and Linezolid, the first clinically approved oxazolidinone. While Linezolid is a well-characterized antibiotic with extensive supporting data, information on this compound is currently limited in the public domain. This guide presents the available data for both compounds to offer a current perspective for the research community.
Data Presentation: Comparative Summary
The following table summarizes the available quantitative and qualitative data for this compound and Linezolid. The significant data gap for this compound is evident and highlights an area for future research.
| Feature | This compound | Linezolid |
| Drug Class | Cyclic hexadepsipeptide | Oxazolidinone |
| Mechanism of Action | Data not available | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[1][2] |
| Antibacterial Spectrum | Potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[3][4] | Active against most Gram-positive bacteria, including MRSA, Vancomycin-Resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[5][6] Generally bacteriostatic against staphylococci and enterococci, and bactericidal against most streptococci.[1][7] |
| Pharmacokinetics | ||
| Bioavailability | Data not available | ~100% (oral)[1][5] |
| Protein Binding | Data not available | ~31%[1][8] |
| Half-life | Data not available | 5-7 hours[8] |
| Metabolism | Data not available | Oxidation of the morpholine ring to two inactive metabolites.[1] |
| Excretion | Data not available | Primarily renal, with ~35% as parent drug and ~50% as metabolites.[8] |
| Pharmacodynamics | ||
| PK/PD Index | Data not available | Time above MIC (T>MIC) and AUC/MIC ratio are associated with efficacy.[9][10] |
| Clinical Efficacy | Data not available | Effective in treating nosocomial pneumonia, community-acquired pneumonia, and complicated skin and skin structure infections, including those caused by resistant Gram-positive organisms.[1][11] |
| Resistance Profile | Data not available | Resistance is primarily due to point mutations in the 23S rRNA gene.[1] The cfr gene, which encodes a methyltransferase, can also confer resistance and is transferable.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of antimicrobial agents. Due to the lack of available information for this compound, the following protocols for Linezolid are provided as a reference for the standard methodologies used in the field.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution Method (as per Clinical and Laboratory Standards Institute - CLSI guidelines).
Protocol:
-
Prepare a stock solution of Linezolid in an appropriate solvent.
-
Perform serial two-fold dilutions of Linezolid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted Linezolid with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the organism.[1][9]
Time-Kill Assay
Method: Macrodilution broth method.
Protocol:
-
Prepare tubes containing CAMHB with Linezolid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Prepare a bacterial inoculum of the test organism to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Inoculate the tubes containing Linezolid with the bacterial suspension. Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) at each time point for each Linezolid concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2][8]
In Vivo Efficacy - Murine Thigh Infection Model
Protocol:
-
Induce neutropenia in mice (e.g., Swiss Webster) by intraperitoneal injection of cyclophosphamide.
-
Prepare an inoculum of the test organism (e.g., MRSA) and inject it into the thigh muscle of the neutropenic mice.
-
At a predetermined time post-infection (e.g., 2 hours), initiate treatment with Linezolid administered via a relevant route (e.g., oral gavage or subcutaneous injection) at various doses. A control group receives the vehicle.
-
Administer treatment at specified intervals (e.g., every 6 or 12 hours) for a defined duration (e.g., 24 hours).
-
At the end of the treatment period, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial burden in the treated groups to the control group to assess the in vivo efficacy of Linezolid.[5][7]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Linezolid and a typical experimental workflow for evaluating an antibiotic.
References
- 1. Factorial design and post-antibiotic sub-MIC effects of linezolid combined with fosfomycin against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 4. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing [bio-protocol.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
In vivo validation of Diperamycin's efficacy in animal infection models.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Diperamycin's efficacy, placed in context with established alternative antibiotics. While in vivo data for this compound is not yet publicly available, this document summarizes its known in vitro activity and presents detailed in vivo data and experimental protocols for comparator drugs against key pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide serves as a valuable resource for designing future in vivo validation studies for this compound.
This compound: An Overview
This compound is a novel cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1][2] It has demonstrated potent in vitro inhibitory activity against a range of Gram-positive bacteria, including the clinically significant pathogen, Methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the cyclic peptide antibiotic class, its mechanism of action is presumed to involve interaction with and disruption of the bacterial cell membrane.[3][4]
Comparative In Vitro Activity
While in vivo studies are pending, the in vitro activity of this compound against MRSA provides a promising starting point for its evaluation. The following table summarizes the available in vitro data for this compound and provides a comparison with vancomycin and linezolid, two commonly used antibiotics for treating MRSA infections.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | Data not publicly available | [1][2] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1.0 - 2.0 | |
| Linezolid | Staphylococcus aureus (MRSA) | 1.0 - 4.0 |
Note: Specific MIC values for this compound are not yet published. The table reflects data for comparator antibiotics against common MRSA strains.
In Vivo Efficacy of Comparator Antibiotics in Animal Models
To provide a framework for the potential in vivo evaluation of this compound, this section details the efficacy of vancomycin and linezolid in established murine infection models. These models are industry-standard for assessing the in vivo potency of anti-MRSA compounds.
Murine Peritonitis/Sepsis Model
The peritonitis or sepsis model is a widely used acute infection model to evaluate the systemic efficacy of antibiotics.[5][6][7][8][9]
Table 1: Efficacy of Vancomycin and Linezolid in a Murine MRSA Peritonitis/Sepsis Model
| Antibiotic | Dose | Administration Route | Time Point | Bacterial Load Reduction (log10 CFU/mL or organ) | Survival Rate (%) | Reference |
| Vancomycin | 50 mg/kg | Intraperitoneal | 24 hours | Not specified | ~60% | |
| Linezolid | 100 mg/kg/day | Intravenous | 10 days | Significant decrease vs. control | 85% |
Murine Wound Infection Model
The murine wound infection model is crucial for evaluating the efficacy of antibiotics in treating skin and soft tissue infections, a common manifestation of MRSA.[10][11][12][13][14]
Table 2: Efficacy of Vancomycin in a Murine MRSA Wound Infection Model
| Antibiotic | Dose | Administration Route | Time Point | Bacterial Load Reduction (log10 CFU/wound) | Wound Healing Rate (%) | Reference |
| Vancomycin | Not specified | Topical/Systemic | 7-14 days | Significant reduction vs. control | Improved vs. control |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are protocols for the murine infection models discussed, which can be adapted for the future evaluation of this compound.
Murine Peritonitis/Sepsis Model Protocol
This model assesses the systemic efficacy of an antibiotic in a lethal infection model.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of a lethal dose of MRSA (e.g., 1 x 10⁸ CFU/mouse) suspended in a mucin-containing vehicle to enhance virulence.[5]
-
Treatment: Administer the test compound (e.g., this compound) and comparator antibiotics (e.g., vancomycin, linezolid) at various doses via a clinically relevant route (e.g., intravenous or subcutaneous) at a specified time post-infection (e.g., 1 hour).
-
Efficacy Evaluation:
-
Survival: Monitor survival rates over a period of 7-14 days.
-
Bacterial Load: At specific time points (e.g., 24 hours post-infection), euthanize a subset of animals, collect peritoneal lavage fluid and organs (spleen, liver, kidneys), and determine the bacterial load (CFU/mL or CFU/gram of tissue) by plating serial dilutions on appropriate agar media.[7][8]
-
Murine Wound Infection Model Protocol
This model evaluates the efficacy of an antibiotic in a localized skin and soft tissue infection.
-
Animal Model: Male or female SKH1 hairless mice (6-8 weeks old).
-
Wound Creation: Create a full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch (e.g., 6-8 mm diameter).[10][12][13]
-
Infection: Apply a suspension of a clinical MRSA isolate directly onto the wound bed (e.g., 1 x 10⁷ CFU in 10 µL).[11]
-
Treatment: Administer the test compound and comparators topically to the wound or systemically, starting at a defined time post-infection.
-
Efficacy Evaluation:
-
Bacterial Load: At various time points, excise the wound tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue).[10]
-
Wound Healing: Measure the wound area daily to assess the rate of wound closure.[10][14]
-
Histopathology: Collect wound tissue for histological analysis to evaluate inflammation, re-epithelialization, and granulation tissue formation.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for the Murine MRSA Peritonitis/Sepsis Model.
Caption: Workflow for the Murine MRSA Wound Infection Model.
Caption: General Mechanism of Action for Cyclic Hexadepsipeptide Antibiotics.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. imquestbio.com [imquestbio.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. A Delayed Inoculation Model of Chronic Pseudomonas aeruginosa Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Spectroscopic data comparison for Diperamycin from different sources.
A Comprehensive Comparison of Spectroscopic Data for Diperamycin
This compound, a cyclic hexadepsipeptide antibiotic, was first isolated from the culture broth of Streptomyces griseoaurantiacus MK393-AF2.[1] Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative summary of the available spectroscopic data for this compound from its initial characterization and subsequent mentions in the literature.
Physico-chemical Properties
Basic physico-chemical properties of this compound are summarized below. This information is crucial for understanding the context of the spectroscopic data.
| Property | Value | Source |
| Appearance | Colorless powder | Matsumoto et al., 1998 |
| Molecular Formula | C₃₉H₆₄N₆O₁₀ | Matsumoto et al., 1998 |
| Molecular Weight | 788.96 | Matsumoto et al., 1998 |
| UV λmax (MeOH) | End absorption | Matsumoto et al., 1998 |
| Solubility | Soluble in methanol, chloroform, acetone | Matsumoto et al., 1998 |
| Insoluble in water, n-hexane | Matsumoto et al., 1998 |
Spectroscopic Data Comparison
The structural elucidation of this compound heavily relied on one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, as well as Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is referenced from the primary publication by Matsumoto et al. (1998).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Mass Spectrometry (MS) Data
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Method | m/z [M+H]⁺ | Key Fragment Ions | Source |
| FAB-MS | 789 | Data unavailable in search results | Matsumoto et al., 1998 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound, based on standard methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra were likely recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to establish connectivities and assign the structure.
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique for the analysis of non-volatile and thermally labile compounds like peptides at the time of this compound's discovery. In this method, the sample is mixed with a matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon), leading to the desorption and ionization of the analyte molecules.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
